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  • Product: 2-(Isopropylamino)-5-methylbenzoic acid
  • CAS: 893727-37-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2)

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Chemical Entity This technical guide delves into the chemistry of 2-(Isopropylamino)-5-methylbenzoic acid, a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

This technical guide delves into the chemistry of 2-(Isopropylamino)-5-methylbenzoic acid, a substituted anthranilic acid derivative. It is important to preface this document by stating that, as of the time of this writing, 2-(Isopropylamino)-5-methylbenzoic acid is a compound with limited publicly available data regarding its specific biological applications and established, peer-reviewed synthesis protocols. Its primary availability appears to be through chemical suppliers for research purposes.[1] Therefore, this guide is constructed as a foundational resource, combining established principles of organic chemistry and data from structurally related compounds to provide a scientifically grounded yet prospective overview. The synthesis protocols detailed herein are proposed based on well-established and robust chemical transformations, offering a logical and experimentally sound starting point for its preparation. The discussion on potential applications is inferential, drawing from the known biological activities of the broader class of N-substituted anthranilic acid derivatives.

Molecular Overview and Physicochemical Properties

2-(Isopropylamino)-5-methylbenzoic acid, also known as N-isopropyl-5-methylanthranilic acid, is an aromatic organic compound. Its structure features a benzoic acid scaffold substituted with an isopropylamino group at the 2-position and a methyl group at the 5-position. This arrangement classifies it as a derivative of anthranilic acid, a class of compounds with known biological significance.[2][3]

Structural and Chemical Data
PropertyValueSource
CAS Number 893727-37-2Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₅NO₂Sigma-Aldrich[1]
Molecular Weight 193.25 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Purity Typically ≥95%Sigma-Aldrich[1]
InChI Key OVMMTAOLVICNMI-UHFFFAOYSA-NSigma-Aldrich[1]
Canonical SMILES CC1=CC(=C(C=C1)NC(C)C)C(=O)OPubChem

Proposed Synthesis Pathway and Detailed Experimental Protocol

The synthesis of N-aryl amines is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for coupling aryl halides with amines.[4][5][6] This methodology is proposed as the most logical and high-yielding route to 2-(Isopropylamino)-5-methylbenzoic acid, starting from the readily available precursor, 2-bromo-5-methylbenzoic acid.

Rationale for Synthetic Approach

The Buchwald-Hartwig amination is selected over other methods like nucleophilic aromatic substitution due to its broader substrate scope, milder reaction conditions, and generally higher yields.[4] The reaction is catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination.[5][6]

Synthesis Workflow Diagram

G cluster_0 Synthesis of 2-Bromo-5-methylbenzoic Acid (Precursor) cluster_1 Buchwald-Hartwig Amination 2-Amino-5-methylbenzoic_acid 2-Amino-5-methylbenzoic acid Diazotization Diazotization (NaNO₂, HBr) 2-Amino-5-methylbenzoic_acid->Diazotization Step 1 Sandmeyer_Reaction Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer_Reaction Step 2 2-Bromo-5-methylbenzoic_acid 2-Bromo-5-methylbenzoic acid Sandmeyer_Reaction->2-Bromo-5-methylbenzoic_acid Step 3 2-Bromo-5-methylbenzoic_acid_main 2-Bromo-5-methylbenzoic acid Coupling Pd-catalyzed Coupling (e.g., Pd₂(dba)₃, XPhos, NaOtBu) 2-Bromo-5-methylbenzoic_acid_main->Coupling Isopropylamine Isopropylamine Isopropylamine->Coupling Target_Molecule 2-(Isopropylamino)-5-methylbenzoic acid Coupling->Target_Molecule

Caption: Proposed two-stage synthesis of 2-(Isopropylamino)-5-methylbenzoic acid.

Detailed Experimental Protocol (Proposed)

Part A: Synthesis of 2-Bromo-5-methylbenzoic Acid (Precursor)

This protocol is adapted from standard procedures for the Sandmeyer reaction.

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-5-methylbenzoic acid.

Part B: Buchwald-Hartwig Amination for the Synthesis of 2-(Isopropylamino)-5-methylbenzoic acid

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methods.[7]

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-bromo-5-methylbenzoic acid (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), ~2-5 mol%), and a suitable phosphine ligand like XPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, ~4-10 mol%).

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, ~2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents:

    • Add anhydrous, degassed toluene as the solvent.

    • Add isopropylamine (1.2-1.5 eq) via syringe.

    • Seal the flask and heat the reaction mixture with stirring at 80-110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 2-(Isopropylamino)-5-methylbenzoic acid.

Analytical Characterization (Predicted)

While experimental spectra for this specific molecule are not widely available, the expected NMR and mass spectrometry data can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton.

    • A singlet for the methyl group on the aromatic ring (δ ~2.3 ppm).

    • A septet for the methine proton of the isopropyl group (δ ~3.7-4.2 ppm).

    • A doublet for the two methyl groups of the isopropyl moiety (δ ~1.2-1.4 ppm).

    • Signals corresponding to the three aromatic protons, with splitting patterns dependent on their coupling.

    • A broad signal for the N-H proton.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbon (δ ~170-175 ppm).

    • Signals for the aromatic carbons, with the carbon attached to the nitrogen appearing more upfield than the others.

    • A signal for the methine carbon of the isopropyl group (δ ~45-50 ppm).

    • A signal for the methyl carbons of the isopropyl group (δ ~22-25 ppm).

    • A signal for the methyl group on the aromatic ring (δ ~20-22 ppm).

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 194.11.

Infrared (IR) Spectroscopy
  • A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

  • A strong C=O stretching absorption around 1680-1710 cm⁻¹.

  • N-H stretching absorption around 3300-3500 cm⁻¹.

  • C-H stretching absorptions for the aromatic and aliphatic groups.

Potential Biological Activity and Applications: An Outlook

While no specific biological activities have been reported for 2-(Isopropylamino)-5-methylbenzoic acid, the broader class of anthranilic acid derivatives has been investigated for a range of pharmacological effects.[2][3] These studies can provide a basis for hypothesizing the potential areas of interest for this molecule.

Inferred Areas of Interest
  • Anti-inflammatory Activity: Many N-substituted anthranilic acid derivatives, such as the fenamates (e.g., mefenamic acid), are non-steroidal anti-inflammatory drugs (NSAIDs). They typically act by inhibiting cyclooxygenase (COX) enzymes.

  • Antimicrobial and Antiviral Properties: Various derivatives of anthranilic acid have demonstrated activity against bacteria, fungi, and viruses.[2]

  • Anticancer Potential: Some anthranilic acid analogs have been explored as anticancer agents, with activities including the induction of apoptosis and inhibition of specific signaling pathways.[2][8]

Rationale for Future Research

The structural features of 2-(Isopropylamino)-5-methylbenzoic acid—a lipophilic isopropyl group and a methyl-substituted aromatic ring—may influence its pharmacokinetic and pharmacodynamic properties. Future research could involve:

  • In vitro screening: Evaluating the compound against a panel of targets, including COX enzymes, various microbial strains, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the N-alkyl group and the substitution pattern on the aromatic ring to optimize for a desired biological activity.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(Isopropylamino)-5-methylbenzoic acid. However, based on the data for structurally similar compounds like 6-Amino-m-toluic acid, general laboratory safety precautions should be observed.[9][10]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(Isopropylamino)-5-methylbenzoic acid is a research chemical with a clear, albeit currently theoretical, path to synthesis via modern organic chemistry techniques like the Buchwald-Hartwig amination. While its specific biological profile remains to be elucidated, its structural relationship to the pharmacologically active class of anthranilic acid derivatives makes it a molecule of potential interest for further investigation in drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and potential areas of biological screening.

References

  • Boylan, F. (n.d.). Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils. Facta Universitatis, Series: Physics, Chemistry and Technology.
  • Öberg, C. T., Strand, M., Andersson, E. K., Edlund, K., Tran, N. P. N., Mei, Y., Wadell, G., & Elofsson, M. (2012). Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. Journal of Medicinal Chemistry, 55(7), 3170–3181.
  • Thermo Fisher Scientific. (2009, September 22).
  • Jios, J. L., et al. (2005).
  • Sigma-Aldrich. (2025, April 24).
  • NIST. (2009, September 22).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025, November 27). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2[2-(Benzoylamino)
  • MDPI. (2023, August 19). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues.
  • PMC. (n.d.). Investigation on biological activities of anthranilic acid sulfonamide analogs.
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Iodo-5-methylbenzoic acid methyl ester.
  • Nasr, T., et al. (2024, July 30).
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 313.
  • EXCLI Journal. (2011, October 7). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS.
  • YouTube. (2025, April 3).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2023, June 30).
  • JScholar Publisher. (2023, April 10).
  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • Preparation of Methyl Benzo
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide.
  • Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016, September 9).
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.).
  • Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?
  • Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Lab5 procedure esterific
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

Sources

Exploratory

chemical structure of 2-(propan-2-ylamino)-5-methylbenzoic acid

Technical Profile: 2-(Propan-2-ylamino)-5-methylbenzoic Acid Executive Summary 2-(Propan-2-ylamino)-5-methylbenzoic acid (also known as N-isopropyl-5-methylanthranilic acid) is a specialized amino-benzoic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-(Propan-2-ylamino)-5-methylbenzoic Acid

Executive Summary

2-(Propan-2-ylamino)-5-methylbenzoic acid (also known as N-isopropyl-5-methylanthranilic acid) is a specialized amino-benzoic acid derivative serving as a critical building block in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Structurally, it belongs to the N-alkyl anthranilic acid family, distinguished by a bulky isopropyl group on the amine and a methyl substituent at the C5 position.

This molecule is primarily utilized as a precursor for quinazolinones and acridones , scaffolds found in kinase inhibitors, anti-inflammatory agents (fenamate analogs), and novel herbicides. Its steric bulk (isopropyl group) and electronic properties (electron-donating methyl group) make it a valuable tool for modulating the lipophilicity and metabolic stability of downstream drug candidates.

Chemical Identity & Physicochemical Properties

The molecule features a benzoic acid core.[1][2] The ortho-position holds a secondary amine substituted with an isopropyl group, facilitating intramolecular hydrogen bonding with the carbonyl oxygen. This interaction significantly influences its solubility and pKa compared to the unsubstituted parent (5-methylanthranilic acid).

Property Data / Prediction Notes
IUPAC Name 2-(Propan-2-ylamino)-5-methylbenzoic acidPreferred over N-isopropyl-5-methylanthranilic acid.
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Registry Not widely listedUse IUPAC for database queries; derivative of CAS 2941-78-8.
Appearance Off-white to pale yellow solidCrystalline powder.
Predicted LogP ~3.2 - 3.5More lipophilic than anthranilic acid (LogP ~1.2).
pKa (Acid) ~3.8 - 4.2Slightly weaker acid than benzoic acid due to electron-donating groups.
Solubility Low in water; High in EtOH, DCM, DMSOSoluble in aqueous base (forms carboxylate salt).

Synthetic Methodologies

Two primary routes exist for synthesizing this compound: Reductive Amination (preferred for lab-scale purity) and Nucleophilic Aromatic Substitution (S_NAr) (preferred for industrial scalability).

Method A: Reductive Amination (Lab Scale)

This method utilizes 5-methylanthranilic acid and acetone. It is milder and avoids the high temperatures required for S_NAr.

  • Reagents: 5-Methylanthranilic acid, Acetone (excess), Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid.

  • Mechanism: Formation of an in situ imine (Schiff base) followed by selective hydride reduction.

Protocol:

  • Imine Formation: Dissolve 5-methylanthranilic acid (1.0 eq) in dry dichloroethane (DCE) or THF. Add Acetone (3-5 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via TLC (stain with ninhydrin).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Method B: Ullmann-Type Coupling (Industrial Scale)

This route uses a halo-benzoic acid precursor. It requires copper catalysis and higher temperatures but uses cheaper reagents.

  • Reagents: 2-Chloro-5-methylbenzoic acid, Isopropylamine, Cu powder or CuI (catalyst), K₂CO₃ (base), DMF or water.

  • Conditions: Sealed vessel (autoclave) at 100–130°C.

Visualizing the Synthetic Logic

The following diagram illustrates the two competing pathways and the downstream cyclization to the Quinazolinone scaffold.

SynthesisPathways Precursor1 5-Methylanthranilic Acid Reagent1 Acetone + NaBH(OAc)3 (Reductive Amination) Precursor1->Reagent1 Route A (Lab) Precursor2 2-Chloro-5-methylbenzoic Acid Reagent2 Isopropylamine + Cu/K2CO3 (Ullmann Coupling) Precursor2->Reagent2 Route B (Industrial) Target 2-(Propan-2-ylamino)-5-methylbenzoic Acid (Target Intermediate) Reagent1->Target High Selectivity Reagent2->Target High Temp/Pressure Cyclization Ac2O or Formamide (Cyclization) Target->Cyclization Reactivity Product N-Isopropyl-6-methyl-4(1H)-quinazolinone (Bioactive Scaffold) Cyclization->Product Drug Synthesis

Figure 1: Synthetic pathways for 2-(propan-2-ylamino)-5-methylbenzoic acid and its conversion to quinazolinone scaffolds.

Reactivity & Applications

Quinazolinone Cyclization

The most significant application of this molecule is its conversion into 4(3H)-quinazolinones . The isopropyl group on the nitrogen prevents the formation of the standard NH-quinazolinone, forcing the substituent to the N1 position (if cyclizing with certain reagents) or requiring specific conditions to retain the N-isopropyl group in the final heterocycle.

  • Reaction: Heating with acetic anhydride (for 2-methyl derivative) or formamide.

  • Significance: The N-isopropyl group provides steric bulk that can improve selectivity for kinase pockets (e.g., EGFR, VEGFR inhibitors) by filling hydrophobic regions.

Fenamate Analog Synthesis

This molecule is a structural analog of Mefenamic Acid and Tolfenamic Acid (NSAIDs). Research indicates that replacing the N-aryl ring of fenamates with bulky alkyl groups (like isopropyl) alters the cyclooxygenase (COX) binding profile, potentially reducing gastrointestinal toxicity while maintaining anti-inflammatory efficacy.

Coordination Chemistry

The 2-amino-benzoic acid motif is a bidentate ligand. The N-isopropyl group increases the electron density on the nitrogen, making this molecule a stronger donor ligand for transition metals (Cu, Zn) compared to the unsubstituted anthranilic acid.

Safety & Handling Protocols

While specific toxicological data for this exact derivative is limited, protocols should follow those for Anthranilic Acid derivatives and Fenamates .

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • GHS Signal: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place. Light sensitive (anthranilates can oxidize/darken over time).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the standard protocol for Route A.

  • Ma, D., et al. (2001). "CuI-catalyzed coupling reaction of aryl halides with amino acids." Journal of the American Chemical Society.[3] Describes the modified Ullmann coupling relevant to Route B.

  • National Center for Biotechnology Information (NCBI). "2-Amino-5-methylbenzoic acid (Precursor Data)." PubChem Compound Summary.

  • Sigma-Aldrich. "Sodium cyanoborohydride Technical Bulletin." Merck KGaA.

Sources

Foundational

N-Isopropyl-5-Methylanthranilic Acid: Nomenclature, Synonyms, and Chemical Profile

This guide provides an in-depth technical analysis of N-isopropyl-5-methylanthranilic acid , a specialized chemical intermediate used in the synthesis of nitrogen-containing heterocycles such as quinazolinones and benzod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-isopropyl-5-methylanthranilic acid , a specialized chemical intermediate used in the synthesis of nitrogen-containing heterocycles such as quinazolinones and benzodiazepines.

Executive Summary

N-Isopropyl-5-methylanthranilic acid is a bifunctional aromatic building block characterized by a benzoic acid core substituted with a methyl group at the 5-position and an isopropylamino group at the 2-position. It serves as a critical scaffold in medicinal chemistry, particularly for generating 1,2-dihydroquinazolines and 1,4-benzodiazepines via cyclocondensation reactions. Its steric bulk (isopropyl group) and electronic donation (methyl group) make it a valuable probe for optimizing pharmacokinetic properties in drug discovery campaigns targeting kinases and GPCRs.

Nomenclature and Synonyms

Accurate nomenclature is essential for database searching and regulatory compliance. The following hierarchy categorizes the compound from its trivial to its systematic IUPAC designations.

Systematic Nomenclature (IUPAC)
  • Preferred IUPAC Name: 5-Methyl-2-(propan-2-ylamino)benzoic acid

  • Alternative Systematic Name: 2-(Isopropylamino)-5-methylbenzoic acid

Common and Trivial Names
  • N-Isopropyl-5-methylanthranilic acid (Most common in synthetic literature)

  • 5-Methyl-N-isopropylanthranilic acid

  • 2-Carboxy-4-methyl-N-isopropylaniline

Chemical Identifiers
  • Chemical Formula:

    
    
    
  • Molecular Weight: 193.24 g/mol

  • SMILES: CC(C)Nc1ccc(C)cc1C(=O)O

  • Related CAS Registry Numbers:

    • Parent Scaffold (5-Methylanthranilic acid):

    • N-Isopropyl Analog (N-Isopropylanthranilic acid):

Note: While the specific derivative N-isopropyl-5-methylanthranilic acid is available in custom synthesis catalogs (e.g., SciSupplies), it is often referenced by its parent structures in broad chemical databases.

Structural Analysis and Properties

The molecule features a trisubstituted benzene ring . The relative positioning of the functional groups dictates its reactivity profile:

FeaturePositionChemical Function
Carboxyl Group (-COOH) C-1Electrophilic center for cyclization; acidic moiety (

).
Amino Group (-NH-iPr) C-2Nucleophilic center; secondary amine reduces reactivity compared to primary anthranilic acid but increases lipophilicity.
Methyl Group (-CH3) C-5Electron-donating group (EDG); activates the ring at the ortho (C-4, C-6) positions.
Structural Visualization

The following diagram illustrates the chemical structure and numbering scheme.

ChemicalStructure Benzene Benzene Ring COOH 1-COOH (Carboxyl) Benzene->COOH Pos 1 NH_iPr 2-NH-iPr (Isopropylamino) Benzene->NH_iPr Pos 2 Methyl 5-Methyl Benzene->Methyl Pos 5 NH_iPr->COOH H-Bonding (Intramolecular)

Figure 1: Structural connectivity of N-isopropyl-5-methylanthranilic acid showing the intramolecular hydrogen bond potential between the secondary amine and carboxyl group.

Synthetic Methodologies

The synthesis of N-isopropyl-5-methylanthranilic acid typically proceeds via reductive amination , avoiding the harsh conditions of direct alkylation which can lead to over-alkylation (quaternary ammonium salts).

Protocol: Reductive Amination

This method utilizes 2-amino-5-methylbenzoic acid (CAS 2941-78-8) as the starting material.

Reagents:

  • Substrate: 2-Amino-5-methylbenzoic acid (1.0 eq)

  • Carbonyl Source: Acetone (Excess, serves as solvent/reactant)

  • Reducing Agent: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    )
  • Catalyst (Optional): Acetic acid (to activate imine formation)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-amino-5-methylbenzoic acid in acetone. Add a catalytic amount of acetic acid. Stir at room temperature for 2–4 hours to form the intermediate Schiff base (imine).

  • Reduction: Cool the solution to 0°C. Slowly add

    
     (1.5 eq) portion-wise to reduce the imine to the secondary amine.
    
  • Quench: Quench the reaction with 1M HCl to destroy excess hydride and protonate the product.

  • Isolation: Extract with ethyl acetate. The product, N-isopropyl-5-methylanthranilic acid, precipitates or is isolated by evaporation.

Synthetic Pathway Diagram

Synthesis Start Start: 2-Amino-5-methylbenzoic acid (CAS 2941-78-8) Step1 Step 1: Condensation + Acetone / AcOH Start->Step1 Intermediate Intermediate: Schiff Base (Imine) Step1->Intermediate Step2 Step 2: Reduction + NaBH4 (0°C) Intermediate->Step2 Product Product: N-Isopropyl-5-methylanthranilic acid Step2->Product

Figure 2: Reductive amination pathway for the synthesis of N-isopropyl-5-methylanthranilic acid.

Applications in Drug Discovery

This intermediate is primarily utilized to introduce the N-isopropyl motif into heterocyclic scaffolds. The bulky isopropyl group often improves metabolic stability by hindering N-dealkylation and enhances selectivity for hydrophobic binding pockets (e.g., in kinase ATP-binding sites).

Key Reaction: Cyclization to Quinazolinones

Reacting N-isopropyl-5-methylanthranilic acid with urea or potassium cyanate yields 1-isopropyl-6-methylquinazoline-2,4(1H,3H)-dione .

  • Mechanism: The secondary amine attacks the isocyanate intermediate, followed by ring closure of the carboxyl group.

  • Relevance: Quinazolinone derivatives are privileged structures in anticonvulsant and anticancer research.

Comparative Analog Analysis
CompoundCAS No.[1][2]N-SubstituentRing SubstituentApplication
5-Methylanthranilic acid -H5-MethylParent scaffold; peptide synthesis.
N-Isopropylanthranilic acid -iPr-HHerbicide intermediate; ligand synthesis.
Mefenamic Acid -2,3-dimethylphenyl-HNSAID (COX inhibitor).
N-Isopropyl-5-methyl N/A -iPr 5-Methyl Novel heterocycle synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866108, 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12227712, 2-(Isopropylamino)benzoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Amino-5-methylbenzoic acid Mass Spectrum. Retrieved from [Link]

Sources

Exploratory

physical properties of N-isopropyl substituted anthranilic acids

Technical Whitepaper: Physicochemical Profiling of N-Isopropyl Anthranilic Acid Derivatives Executive Summary N-isopropyl anthranilic acid (2-(isopropylamino)benzoic acid) represents a critical scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of N-Isopropyl Anthranilic Acid Derivatives

Executive Summary

N-isopropyl anthranilic acid (2-(isopropylamino)benzoic acid) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for N-phenyl anthranilic acid (fenamic acid) derivatives. While fenamates are widely recognized for their non-steroidal anti-inflammatory (NSAID) properties, the N-isopropyl analogues offer unique physicochemical advantages, including altered lipophilicity (LogP), distinct fluorescence characteristics, and modified crystal packing due to the steric bulk of the isopropyl group.

This technical guide provides a comprehensive analysis of the physical properties, synthesis methodologies, and characterization protocols for N-isopropyl substituted anthranilic acids. It is designed to support researchers in optimizing lead compounds where solubility and permeability profiles require fine-tuning beyond the standard N-methyl or N-phenyl baselines.

Molecular Architecture & Structural Logic

The substitution of the amine nitrogen with an isopropyl group introduces specific steric and electronic effects that differentiate this molecule from its parent anthranilic acid.

  • Steric Hindrance: The isopropyl group is non-planar and bulky. Unlike the N-phenyl group in fenamic acids, which can adopt twisted planar conformations allowing for

    
    -
    
    
    
    stacking, the isopropyl group disrupts tight crystal packing. This often results in a lower melting point and increased solubility in organic lipophilic vectors.
  • Intramolecular Hydrogen Bonding: The secondary amine hydrogen remains available for hydrogen bonding with the adjacent carbonyl oxygen (N-H···O=C). This 6-membered pseudo-ring formation locks the conformation, reducing the entropic cost of binding to biological targets but also masking polarity, which enhances membrane permeability.

Diagram 1: Structural-Activity Relationship (SAR) Logic

SAR_Logic Core Anthranilic Acid Core Isopropyl N-Isopropyl Group (Steric Bulk) Core->Isopropyl Substitution COOH Carboxylic Acid (pKa ~4.2) Core->COOH Functional Group Effect3 Fluorescence (Blue Emission) Core->Effect3 Effect1 Disrupted Crystal Packing (Lower MP) Isopropyl->Effect1 Effect2 Intramolecular H-Bond (Permeability) Isopropyl->Effect2

Figure 1: Mechanistic impact of N-isopropyl substitution on the physicochemical behavior of the anthranilic acid scaffold.

Synthesis Protocol: Reductive Amination

Direct alkylation of anthranilic acid with isopropyl halides often leads to over-alkylation or esterification side products. The industry-standard protocol for high-purity synthesis is reductive amination using acetone and a borohydride reducing agent.

Protocol 1: Synthesis of N-Isopropylanthranilic Acid

Objective: Selective mono-alkylation of the aniline nitrogen. Reaction Type: Reductive Amination.[1][2]

Reagents:

  • Anthranilic acid (1.0 eq)

  • Acetone (Excess, serves as solvent and reactant)

  • Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (Catalytic, optional for pH adjustment)

Step-by-Step Workflow:

  • Imine Formation: Dissolve anthranilic acid in acetone. If using NaBH₄, cool to 0°C. The reaction initially forms the corresponding ketimine (Schiff base) in situ.

    • Note: The intramolecular H-bond between the amine and carboxylic acid can slow imine formation; mild heating (reflux) for 1 hour prior to reduction may be required if conversion is low.

  • Reduction: Add the borohydride reducing agent portion-wise.

    • Safety: Evolution of hydrogen gas will occur. Ensure proper venting.

  • Quenching: Once TLC indicates consumption of starting material, quench with 1N HCl to decompose excess borohydride and hydrolyze any borate complexes.

  • Isolation: Neutralize to pH ~4-5 (isoelectric point vicinity) to precipitate the free acid. Extract with Ethyl Acetate if precipitation is incomplete.

  • Purification: Recrystallize from Ethanol/Water (ratio 80:20).

Diagram 2: Synthesis Workflow

Synthesis_Flow Start Anthranilic Acid + Acetone Imine Intermediate Ketimine (In Situ) Start->Imine - H2O Reduction Addition of NaBH4 (Reductive Step) Imine->Reduction Reduction Quench Acid Quench (HCl) & pH Adjustment Reduction->Quench Product N-Isopropylanthranilic Acid (Solid Precipitate) Quench->Product Crystallization

Figure 2: Step-wise reductive amination pathway for the synthesis of N-isopropyl derivatives.

Physicochemical Properties Matrix

The following data summarizes the core physical properties. Note that while specific experimental values for the exact CAS 14428-38-7 are often proprietary or aggregated in ranges, the values below represent the validated range for this chemical class based on structural analogs and computational consensus.

Table 1: Physical Property Profile
PropertyValue / RangeTechnical Insight
Molecular Weight 179.22 g/mol Small molecule, favorable for CNS penetration.
Physical State Solid (Crystalline powder)Typically off-white to pale yellow needles.
Melting Point 145°C – 160°C (Predicted)Lower than N-phenyl (185°C) due to disrupted

-stacking; higher than N-isopropylaniline (liquid).
pKa (Acid) 4.2 – 4.5Carboxylic acid ionization. Similar to parent anthranilic acid.
pKa (Base) ~2.5 (Conjugate acid)The amine is less basic than aniline due to the ortho-COOH electron withdrawal.
LogP (Lipophilicity) 2.6 – 2.9Moderately lipophilic. Isopropyl adds ~0.8 log units vs. methyl.
Solubility (Water) Low (< 1 mg/mL)pH-dependent; soluble as a salt at pH > 6.
Solubility (Organic) HighFreely soluble in Ethanol, DMSO, Acetone, Chloroform.
Fluorescence

340 nm /

420 nm
Strong blue fluorescence; intensity is solvent-dependent (solvatochromic).

Experimental Characterization Protocols

To validate the identity and purity of synthesized N-isopropyl anthranilic acid, the following protocols are mandatory.

A. Fluorescence Spectroscopy (Solvatochromism)

N-substituted anthranilic acids are sensitive environmental probes.

  • Protocol: Prepare 10 µM solutions in Methanol, Chloroform, and PBS buffer.

  • Observation: Expect a bathochromic shift (red shift) in emission as solvent polarity increases. In non-polar solvents (Chloroform), the intramolecular hydrogen bond is stable, yielding sharp, intense fluorescence. In water, this bond is disrupted, often quenching fluorescence yield.

B. Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the exact melting point and screen for polymorphism.

  • Method: Heat sample from 40°C to 200°C at 10°C/min under Nitrogen purge.

  • Success Criteria: A sharp endothermic peak (onset) indicates high purity. A broad peak suggests the presence of residual solvent or the formation of an amorphous phase.

C. Solubility Profiling (Shake-Flask Method)
  • Method: Add excess solid to buffer solutions (pH 1.2, 4.5, 6.8, 7.4). Shake for 24 hours at 37°C. Filter and analyze supernatant via HPLC-UV.

  • Relevance: Crucial for predicting oral bioavailability. As a weak acid, solubility will increase significantly as pH approaches and exceeds pKa (4.2).

Applications in Drug Development

  • Bioisostere for Fenamates: The N-isopropyl group serves as a non-aromatic bioisostere for the phenyl ring in mefenamic acid. This reduces molecular weight and aromaticity, potentially improving metabolic stability by removing a site of hydroxylation.

  • Fluorescent Tagging: Due to its intrinsic fluorescence, the N-isopropyl anthraniloyl group can be used to tag biological molecules (e.g., carbohydrates, peptides) to study binding kinetics without the need for bulky extrinsic fluorophores.

  • Agrochemical Intermediates: Used as a scaffold for synthesis of diamide insecticides (e.g., Chlorantraniliprole analogs), where the isopropyl group provides necessary steric bulk to fit into the ryanodine receptor pocket.

References

  • McFarland Laboratories. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes. Bioorganic & Medicinal Chemistry.

  • PubChem. (2025).[3] N-Isopropylaniline Compound Summary. National Library of Medicine.

  • Yokoyama, A., et al. (2014). Crystal Structure of N-Isopropylanthranilic Acid Trimer. Analytical Sciences: X-ray Structure Analysis Online.

  • Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Amines.

  • ChemicalBook. (2025). Physical Properties of Anthranilic Acid Derivatives.

Sources

Foundational

2-(Isopropylamino)-5-methylbenzoic acid PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 893727-37-2 | Molecular Formula: C₁₁H₁₅NO₂

Executive Summary & Structural Logic

This guide provides a technical analysis of 2-(isopropylamino)-5-methylbenzoic acid , a specialized N-alkylated anthranilic acid derivative. Unlike its un-substituted parent (anthranilic acid) or simple N-methyl analogs, this molecule incorporates a sterically demanding isopropyl group at the amine position and a methyl group at the 5-position (para to the amine).

Why this scaffold matters: In medicinal chemistry, this compound serves as a critical "privileged structure" precursor. The bulky isopropyl group restricts conformational freedom, influencing binding affinity in downstream targets such as acridones and quinazolinones (common pharmacophores in kinase inhibitors and GPCR ligands). The 5-methyl group adds lipophilicity and blocks metabolic oxidation at the para-position relative to the amine.

Chemical Identity & Digital Resolution

ParameterData
CAS Registry Number 893727-37-2
IUPAC Name 5-methyl-2-(propan-2-ylamino)benzoic acid
Molecular Weight 193.24 g/mol
SMILES CC(C)NC1=C(C=C(C=C1)C)C(=O)O
InChI Key OVMMTAOLVICNMI-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water

Physicochemical Profile (The "Hardware")

Understanding the physical behavior of this molecule is prerequisite to successful synthesis or biological assay integration.

Electronic & Steric Properties
  • Steric Hindrance: The isopropyl group creates significant steric bulk around the nitrogen atom. This reduces the nucleophilicity of the amine compared to N-methyl analogs, making subsequent cyclization reactions (e.g., to form quinazolinones) require higher activation energies or specific catalysts.

  • Electronic Effect: The 5-methyl group is weakly electron-donating (inductive effect). This increases the electron density of the aromatic ring, making it slightly more susceptible to electrophilic aromatic substitution, but less reactive toward nucleophilic aromatic substitution (SnAr) if used as a substrate.

Calculated Properties
PropertyValue (Predicted/Exp)Implication
LogP ~3.1Moderate lipophilicity; likely membrane permeable.
pKa (Acid) ~4.5Typical benzoic acid acidity; exists as carboxylate at pH 7.4.
pKa (Base) ~2.5The aniline nitrogen is weakly basic due to conjugation with the ring and the electron-withdrawing carboxyl group (ortho-effect).
H-Bond Donors 2Carboxyl -OH and Amine -NH.
H-Bond Acceptors 3Carbonyl O, Hydroxyl O, Amine N.

Safety & Handling (HSE Protocol)

Hazard Classification (GHS/CLP): While specific toxicological data for this exact CAS is limited, it is classified based on the functional group SAR (Structure-Activity Relationship) of N-alkyl anthranilic acids.

Signal Word: WARNING

Hazard CodeDescriptionPrecautionary Protocol
H315 Causes skin irritation.[1][2]P280: Wear nitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritation.[1][2][3][4][5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water.[3][4][7]
H335 May cause respiratory irritation.[1][3][7][5][6]P271: Use only outdoors or in a well-ventilated area (Fume Hood).[7]
Handling Decision Tree

The following diagram outlines the logical flow for handling this compound safely in a research environment.

SafetyProtocol Start Start: Handling 2-(Isopropylamino)-5-methylbenzoic acid State Physical State: Solid/Powder Start->State Ventilation Is Fume Hood Available? State->Ventilation PPE Standard PPE: Lab Coat, Goggles, Nitrile Gloves Ventilation->PPE Yes Resp Respiratory Protection (N95/P100) Required Ventilation->Resp No (Avoid if possible) Process Proceed with Weighing/Synthesis PPE->Process Stop STOP: Do not proceed Resp->Stop High Dust Risk

Figure 1: Operational safety logic for handling substituted anthranilic acids.

Synthetic Protocols & Methodology

Researchers typically access this compound via two primary routes. The choice depends on the availability of starting materials (2-amino-5-methylbenzoic acid vs. 2-halo-5-methylbenzoic acid).

Route A: Reductive Amination (Preferred for Purity)

This method is preferred because it avoids the harsh conditions of SnAr reactions and minimizes byproducts.

  • Starting Material: 2-Amino-5-methylbenzoic acid (CAS 2941-78-8).[1][8]

  • Reagents: Acetone (solvent/reactant), Sodium Triacetoxyborohydride (STAB) or NaCNBH₃.

  • Mechanism: Formation of an imine (Schiff base) followed by in-situ reduction.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-amino-5-methylbenzoic acid in DCM or DCE.

  • Imine Formation: Add 3.0 eq of Acetone and a catalytic amount of Acetic Acid (AcOH). Stir for 30 min at RT.

  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride portion-wise.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The product often requires column chromatography (Hexane/EtOAc) due to the close Rf of the starting material.

Route B: Nucleophilic Aromatic Substitution (SnAr)

Used when the 2-halo precursor is available.

  • Starting Material: 2-Chloro-5-methylbenzoic acid (or 2-Bromo).

  • Reagents: Isopropylamine (excess), Copper catalyst (CuI) - Ullmann-type.

  • Note: Direct SnAr is difficult on the free acid due to carboxylate formation deactivating the ring. Esterification (Methyl 2-chloro-5-methylbenzoate) is usually required first, followed by hydrolysis.

Synthetic Workflow Diagram

SynthesisPathways StartA 2-Amino-5-methylbenzoic acid Imine Imine Intermediate StartA->Imine Acetone/H+ StartB 2-Chloro-5-methylbenzoic acid Ester Methyl Ester StartB->Ester MeOH/H2SO4 Product 2-(Isopropylamino)-5-methylbenzoic acid Imine->Product Reduction Ester->Product 1. iPr-NH2/CuI 2. Hydrolysis ReagentA Acetone / NaBH(OAc)3 ReagentB iPr-NH2 / CuI / Base

Figure 2: Comparative synthetic pathways. Route A (top) is generally milder and higher yielding for this specific derivative.

References

  • Sigma-Aldrich. (n.d.). 2-(Isopropylamino)-5-methylbenzoic acid Product Page. Retrieved from (Note: Link directs to structurally related anthranilic acid catalog for verification of class properties).

  • PubChem. (2025).[1][2][6][9][10] 2-(Isopropylamino)benzoic acid (CID 12227712).[10] National Library of Medicine. Retrieved from (Cited for structural homology and safety class data).

  • European Chemicals Agency (ECHA). (n.d.).[1][6] C&L Inventory: Anthranilic acid derivatives. Retrieved from

  • ChemicalBook. (2025).[9][10] CAS 893727-37-2 Entry. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of 2-(Isopropylamino)-5-methylbenzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Isopropylamino)-5-methylbenzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Isopropylamino)-5-methylbenzoic acid, a derivative of anthranilic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related compounds to postulate its pharmacological potential. We delve into prospective anti-inflammatory, analgesic, antimicrobial, and anticancer activities, offering detailed, field-proven experimental protocols for their investigation. This guide is designed to serve as a foundational resource for researchers initiating studies on this compound, providing both the theoretical framework and practical methodologies required for a thorough evaluation.

Introduction and Chemical Profile

2-(Isopropylamino)-5-methylbenzoic acid belongs to the family of N-substituted anthranilic acid derivatives. Anthranilic acid and its analogues are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Derivatives of anthranilic acid are known to exhibit a variety of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]

Chemical Structure:

  • IUPAC Name: 2-(Isopropylamino)-5-methylbenzoic acid

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.25 g/mol

  • CAS Number: 893727-37-2

The structure, featuring a benzoic acid core with an isopropylamino group at the 2-position and a methyl group at the 5-position, suggests potential for interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and ionic interactions.

Postulated Biological Activities and Mechanistic Insights

Based on the known activities of structurally similar anthranilic acid derivatives, we can hypothesize several potential biological activities for 2-(Isopropylamino)-5-methylbenzoic acid.

Anti-inflammatory and Analgesic Activity

Many N-substituted anthranilic acid derivatives, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs).[2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[3][4]

  • Hypothesized Mechanism: It is plausible that 2-(Isopropylamino)-5-methylbenzoic acid could act as a COX inhibitor. The N-isopropyl group and the methyl-substituted aromatic ring may influence its selectivity towards COX-1 versus COX-2 isoforms.

Antimicrobial Activity

Derivatives of anthranilic acid have demonstrated notable antimicrobial properties.[1] The lipophilicity and electronic properties conferred by the substituents on the anthranilic acid scaffold can influence their ability to disrupt microbial cell membranes or inhibit essential enzymes.

  • Hypothesized Mechanism: The isopropyl and methyl groups on the benzene ring increase the lipophilicity of the molecule, which may facilitate its passage through bacterial cell walls and membranes, leading to disruption of cellular processes.

Anticancer Activity

Certain anthranilic acid derivatives have been reported to induce apoptosis and inhibit signaling pathways crucial for cancer cell proliferation and survival.[1][2]

  • Hypothesized Mechanism: Potential mechanisms could involve the inhibition of protein kinases, interference with DNA replication, or induction of apoptotic pathways through modulation of Bcl-2 family proteins or activation of caspases.

Proposed Experimental Workflows for Activity Screening

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended, starting with in vitro assays and progressing to more complex cell-based and in vivo models.

General Workflow for Investigating a Novel Compound

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models A Compound Synthesis & Characterization B Primary Biochemical Assays (e.g., Enzyme Inhibition) A->B C Cell Viability/Cytotoxicity Assays B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D E Cellular Functional Assays (e.g., Migration, Invasion) D->E F Animal Model of Disease (e.g., Inflammation, Tumor Xenograft) E->F G Pharmacokinetic & Toxicological Studies F->G

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

Investigation of Anti-inflammatory and Analgesic Potential

G A COX-1/COX-2 Inhibition Assay (Biochemical) B LPS-stimulated Macrophage Assay (Cell-based) A->B C Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) via ELISA B->C D In Vivo Carrageenan-induced Paw Edema Model B->D E Acetic Acid-induced Writhing Test (Analgesia) D->E If Anti-inflammatory Activity is Confirmed

Caption: Experimental workflow for assessing anti-inflammatory and analgesic properties.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(Isopropylamino)-5-methylbenzoic acid against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and known COX inhibitors (e.g., indomethacin, celecoxib) as controls.

  • Procedure:

    • Prepare a dilution series of the test compound and control inhibitors.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to the appropriate buffer.

    • Add the test compound or control at various concentrations and incubate for a specified time (e.g., 15 minutes at 25°C) to allow for binding.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes at 37°C).

    • Stop the reaction and measure the product (prostaglandin H₂) formation using the detection reagent as per the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Investigation of Antimicrobial Potential

G A Broth Microdilution Assay (Determine MIC) C Time-Kill Kinetic Assay A->C B Agar Well Diffusion Assay (Qualitative Assessment) B->A D Mechanism of Action Studies (e.g., Membrane Permeability, DNA Gyrase Inhibition) C->D

Caption: Workflow for evaluating the antimicrobial activity of the test compound.

  • Objective: To determine the lowest concentration of 2-(Isopropylamino)-5-methylbenzoic acid that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (or other appropriate growth medium), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, test compound, and a standard antibiotic (e.g., ampicillin) as a positive control.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.

    • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Investigation of Anticancer Potential

G A MTT or CellTiter-Glo Assay (Screen against a panel of cancer cell lines) B Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Western Blot Analysis (Key signaling proteins, e.g., Akt, MAPK, p53) B->D C->D E In Vivo Xenograft Model D->E If promising in vitro activity is observed

Caption: A stepwise approach to screen for and characterize anticancer activity.

  • Objective: To assess the cytotoxic effect of 2-(Isopropylamino)-5-methylbenzoic acid on cancer cell lines and determine its IC₅₀.[5]

  • Materials: Cancer cell lines (e.g., MCF-7, A549, HCT116), appropriate cell culture medium, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 24, 48, or 72 hours.

    • After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]

    • Solubilize the formazan crystals by adding the solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Anti-inflammatory and Analgesic Activity Profile

AssayParameter2-(Isopropylamino)-5-methylbenzoic acidPositive Control
COX-1 InhibitionIC₅₀ (µM)Indomethacin
COX-2 InhibitionIC₅₀ (µM)Celecoxib
LPS-stimulated MacrophagesTNF-α IC₅₀ (µM)Dexamethasone
Acetic Acid Writhing% Inhibition at a given doseAspirin

Table 2: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (Gram-positive)Vancomycin
E. coli (Gram-negative)Ciprofloxacin
C. albicans (Fungus)Fluconazole

Table 3: Anticancer Activity Profile

Cell LineIC₅₀ (µM) after 48hPositive Control IC₅₀ (µM)
MCF-7 (Breast)Doxorubicin
A549 (Lung)Cisplatin
HCT116 (Colon)5-Fluorouracil

Conclusion and Future Directions

This guide outlines a rational, evidence-based approach to exploring the potential biological activities of 2-(Isopropylamino)-5-methylbenzoic acid. By leveraging the known pharmacology of the anthranilic acid scaffold, we have proposed a series of targeted investigations into its anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The successful execution of these experimental workflows will provide critical insights into the therapeutic potential of this molecule and guide future research, including lead optimization, advanced mechanistic studies, and preclinical development.

References

  • Boylan, F. (n.d.). Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils. Facta Universitatis, Series: Physics, Chemistry and Technology. Retrieved from [Link]

  • FACTA UNIVERSITATIS. (n.d.). PL7. Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils. Retrieved from [Link]

  • Transgenic, Knockout, and Tumor Model Center. (n.d.). In vitro and biochemical assays. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]

  • Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313. Retrieved from [Link]

  • Miltojević, A., et al. (2019). Distribution of methyl and isopropyl N-methylanthranilates and their metabolites in organs of rats treated with these two essential-oil constituents. Food and Chemical Toxicology, 128, 173-182. Retrieved from [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-951. Retrieved from [Link]

  • da Silva, P. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Retrieved from [Link]

  • Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Molecules, 30(12), 2467. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • da Silva, P. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Retrieved from [Link]

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Foundational

Introduction: The Versatile Scaffold of N-Alkylated Aminobenzoic Acids

An In-Depth Technical Guide to the Synthesis, Activity, and Application of N-Alkylated Aminobenzoic Acid Derivatives Aminobenzoic acids, particularly the para-aminobenzoic acid (PABA) isomer, represent a fundamental stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Activity, and Application of N-Alkylated Aminobenzoic Acid Derivatives

Aminobenzoic acids, particularly the para-aminobenzoic acid (PABA) isomer, represent a fundamental structural motif in medicinal chemistry and materials science.[1] As a crucial building block, PABA serves as a precursor in the biosynthesis of folate, a vitamin essential for DNA synthesis and replication.[1][2] Its inherent chemical functionality—an aromatic ring substituted with both a nucleophilic amino group and a versatile carboxylic acid—provides a rich platform for chemical modification.[2]

The strategic N-alkylation of the amino group is a key derivatization that significantly modulates the parent molecule's physicochemical and biological properties. This modification can enhance lipophilicity, alter electronic profiles, and introduce specific steric interactions, thereby influencing how the molecule engages with biological targets.[3] This guide provides a comprehensive review of the literature on N-alkylated aminobenzoic acid derivatives, focusing on their synthesis, structure-activity relationships (SAR), and burgeoning applications as therapeutic agents. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and present a critical analysis of their potential in drug discovery.

Part 1: Synthetic Methodologies for N-Alkylation

The synthesis of N-alkylated aminobenzoic acid derivatives often involves a one-pot reaction that can yield both N-alkylated and O-alkylated (ester) products. The choice of reagents and conditions is critical to control the selectivity and efficiency of the reaction.

Direct One-Pot Alkylation

A widely employed and efficient method involves the direct alkylation of PABA using alkyl halides in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone or DMF.[4][5] This approach is advantageous due to its operational simplicity and use of readily available starting materials.[6][7]

The causality behind this choice lies in the differential reactivity of the functional groups. The carboxylic acid proton is the most acidic and is readily deprotonated by K₂CO₃ to form a carboxylate salt. This salt can then act as a nucleophile, attacking the alkyl halide to form an ester (O-alkylation). Concurrently, the amino group, also a nucleophile, can directly attack the alkyl halide to form a secondary amine (N-alkylation). Often, both processes occur, leading to a mixture of alkyl 4-aminobenzoates and alkyl 4-(alkylamino)benzoates.[6] The reaction temperature and stoichiometry can be tuned to favor one product over the other, although double alkylation is a common outcome.

G cluster_0 Reaction Conditions PABA p-Aminobenzoic Acid (PABA) Intermediate1 Potassium 4-aminobenzoate PABA->Intermediate1 Deprotonation Product2 N,O-Dialkylated Product (Alkyl 4-(alkylamino)benzoate) PABA->Product2 N-Alkylation Reagents Alkyl Halide (R-X) K₂CO₃ (Base) Solvent (e.g., Acetone) Product1 O-Alkylated Product (Alkyl 4-aminobenzoate) Intermediate1->Product1 O-Alkylation (Esterification) Product1->Product2 N-Alkylation

General schematic for the one-pot synthesis of PABA derivatives.
Experimental Protocol: One-Pot Synthesis of Alkyl 4-(alkylamino)benzoates

This protocol is a self-validating system where progress can be monitored by Thin-Layer Chromatography (TLC), and final product identity is confirmed via comprehensive spectroscopic analysis.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of p-aminobenzoic acid in anhydrous acetone.

  • Base Addition: Add 3.0 equivalents of finely ground potassium carbonate (K₂CO₃) to the solution. The K₂CO₃ acts as the base to deprotonate the carboxylic acid and facilitate nucleophilic attack.

  • Alkylating Agent: Add 2.5-3.0 equivalents of the desired alkyl halide (e.g., ethyl bromide, butyl iodide). An excess of the alkylating agent drives the reaction towards double alkylation.

  • Reaction: Reflux the mixture with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC using a suitable solvent system (e.g., 8:2 hexane:ethyl acetate) to observe the consumption of the starting material and the appearance of new, less polar product spots.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product is then purified by column chromatography on silica gel.[5]

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H-NMR, EIMS, and FTIR.[4][7] Successful N-alkylation is typically confirmed by the appearance of a triplet signal around δ 3.1 ppm in the ¹H-NMR spectrum, corresponding to the nitrogen-bearing methylene protons.[8]

Part 2: Biological Applications and Structure-Activity Relationships (SAR)

N-alkylated aminobenzoic acid derivatives have demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have evaluated these derivatives for their cytotoxic effects against various cancer cell lines. A notable study detailed the synthesis of twenty O- and N-alkyl derivatives of PABA and screened them against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[4][5]

The results revealed a clear structure-activity relationship: cytotoxicity generally increases with the length of the alkyl chain.[6] For example, compound 20 (the N,O-dibutyl derivative) showed potent inhibitory properties against the NCI-H460 cell line, with an IC₅₀ value lower than that of the standard chemotherapy drug, cisplatin.[4][7][8]

Table 1: Cytotoxic Activity of Selected N-Alkylated PABA Derivatives

Compound ID N-Alkyl Group O-Alkyl Group IC₅₀ vs. NCI-H460 (µM)[8] IC₅₀ vs. CAL-27 (µM) Citation
18 Propyl Propyl > 50 > 50 [6]
19 Isopropyl Isopropyl > 50 > 50 [6]
20 Butyl Butyl 15.59 - 20.04 > 50 [4][7][8]

| Cisplatin | - | - | 21.00 - 21.08 | - |[4][8] |

This SAR suggests that increased lipophilicity from longer alkyl chains may enhance the molecule's ability to penetrate cell membranes and exert its cytotoxic effect. The strong negative correlation observed between chain length and IC₅₀ values against the NCI-H460 cell line further supports this hypothesis.[6]

G cluster_0 Structure-Activity Relationship (Anticancer) PABA_Core PABA Scaffold N-Alkyl Chain O-Alkyl Chain Lipophilicity Increased Lipophilicity PABA_Core:f1->Lipophilicity Lengthening Alkyl Chain Membrane Enhanced Cell Membrane Permeation Lipophilicity->Membrane Activity Increased Cytotoxicity (e.g., against NCI-H460) Membrane->Activity

SAR logic for the anticancer activity of N-alkylated PABA derivatives.
Antimicrobial Activity

The PABA scaffold is a known target for antimicrobial agents, as it is a key component in the bacterial folate synthesis pathway.[9] Derivatives of PABA, including N-alkylated compounds and related Schiff bases, have been extensively studied for their antibacterial and antifungal properties.[1][10]

SAR studies in this area indicate that structural requirements for antimicrobial activity can differ significantly from those for anticancer activity. For instance, in a series of PABA-derived Schiff bases and esters, the Schiff bases were generally more potent antimicrobials than the esters.[10] Furthermore, the presence of electron-withdrawing groups on the aromatic ring was found to enhance antimicrobial activity.[10] Some derivatives have shown potent activity against clinically relevant pathogens like Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ampicillin.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of antimicrobial potency.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the prepared bacterial suspension.

  • Controls: Include a positive control well (medium with inoculum, no compound) to ensure bacterial growth and a negative control well (medium only) to confirm sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]

G start Start prep_compounds Prepare Serial Dilutions of Test Compound in Plate start->prep_compounds inoculate Inoculate Wells with Bacterial Suspension prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results end Determine MIC read_results->end

Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Outlook

N-alkylated aminobenzoic acid derivatives represent a versatile and highly tractable class of compounds with significant therapeutic potential. Simple, efficient one-pot synthetic methods allow for the rapid generation of diverse chemical libraries. The clear structure-activity relationships observed, particularly the correlation between alkyl chain length and anticancer activity, provide a rational basis for the design of next-generation agents with improved potency and selectivity.

Future research should focus on expanding the structural diversity of these derivatives, exploring different substitution patterns on the aromatic ring, and investigating a broader range of biological targets. Further mechanistic studies are required to elucidate the precise mode of action responsible for their cytotoxic and antimicrobial effects. Given their straightforward chemistry and potent biological activities, N-alkylated aminobenzoic acids are poised to remain an important scaffold in the ongoing quest for novel therapeutic agents.

References

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Journal of the American Chemical Society, 68(1), 113–116. [Link]

  • Zeb, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 18. [Link]

  • Ali, S. N. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]

  • Narasimhan, B., Kumar, P., & Kumar, D. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 25-39. [Link]

  • Seydel, J. K., & Wempe, E. (1982). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 25(6), 712–718. [Link]

  • Kumar, P., et al. (2010). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 2(4), 26-36. [Link]

  • Geronikaki, A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. International Journal of Molecular Sciences, 23(3), 1836. [Link]

  • Zeb, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Semantic Scholar. [Link]

  • Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(1), 4-13. [Link]

  • Annabi, B., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. Scientific Reports, 12(1), 10645. [Link]

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. ACS Publications. [Link]

  • Slideshare. (n.d.). Amino Benzoic acid derivatives, Medicinal Chemistry. Slideshare. [Link]

  • ResearchGate. (n.d.). Structures of some antimicrobial 4-aminobenzoic acid derivatives (I–VIII). ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Isopropylamino)-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the essential physicochemical properties of 2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(Isopropylamino)-5-methylbenzoic acid, specifically its melting point and density. In the absence of extensive published data for this specific molecule, this document synthesizes theoretical principles with established analytical methodologies to empower researchers in their developmental efforts. We will explore the structural attributes of 2-(Isopropylamino)-5-methylbenzoic acid, provide estimated values for its melting point and density based on an analysis of structurally similar compounds, and detail rigorous, self-validating experimental protocols for the precise determination of these critical parameters. This guide is designed to be a practical resource for scientists engaged in drug discovery, formulation, and quality control, ensuring a solid foundation for the characterization of this and other novel chemical entities.

Introduction and Molecular Overview

2-(Isopropylamino)-5-methylbenzoic acid (CAS Number: 893727-37-2) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with both an isopropylamino and a methyl group, suggests a crystalline solid at room temperature.[1] The interplay of the carboxylic acid, the secondary amine, and the aromatic ring dictates its intermolecular forces, which in turn governs its physical properties such as melting point and density. A thorough understanding of these properties is fundamental for drug development, influencing aspects from purification and formulation to bioavailability and stability.

Table 1: Core Properties of 2-(Isopropylamino)-5-methylbenzoic acid

PropertyValueSource
CAS Number 893727-37-2[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.25 g/mol [1]
Physical Form Solid[1]

Theoretical Considerations and Estimated Properties

Melting Point Analysis

The melting point of an organic compound is heavily influenced by the strength of its intermolecular forces and its ability to pack efficiently into a crystal lattice. For aromatic carboxylic acids, hydrogen bonding between the carboxylic acid groups is a dominant force, leading to relatively high melting points.

Table 2: Melting Points of Structurally Related Aromatic Acids

CompoundStructureMelting Point (°C)Key Structural Differences from Target
p-Toluic acid4-methylbenzoic acid180 - 181Lacks the 2-isopropylamino group.
2-Amino-5-methylbenzoic acid175 (dec.)Has a primary amine instead of a secondary isopropylamino group.[2]
2-Isopropyl-5-methylbenzoic acidNot availableLacks the amino group.
2-(Isopropylamino)benzoic acidNot availableLacks the 5-methyl group.

The presence of the amino group in 2-amino-5-methylbenzoic acid allows for hydrogen bonding, contributing to its relatively high melting point. The isopropylamino group in our target compound also participates in hydrogen bonding, though the bulky isopropyl group may disrupt crystal packing to some extent compared to a primary amine. Based on these analogs, it is reasonable to predict that the melting point of 2-(Isopropylamino)-5-methylbenzoic acid will likely fall in the range of 160-190 °C .

Density Analysis

The density of a solid is a measure of its mass per unit volume and is influenced by the atomic weights of its constituent elements and how closely the molecules are packed in the crystal lattice.

Table 3: Densities of Structurally Related Aromatic Acids

CompoundStructureDensity (g/mL)
p-Toluic acid4-methylbenzoic acid1.06
2-Amino-5-methylbenzoic acid1.2023 (rough estimate)[2]

The addition of a nitrogen atom and an isopropyl group to the benzoic acid scaffold will increase the molecular weight and likely lead to a density greater than that of p-toluic acid. The estimated density for 2-amino-5-methylbenzoic acid is a good starting point. We can anticipate the density of 2-(Isopropylamino)-5-methylbenzoic acid to be in the range of 1.15-1.25 g/cm³ .

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the accurate determination of the melting point and density of 2-(Isopropylamino)-5-methylbenzoic acid.

Melting Point Determination via the Capillary Method

This method is a widely accepted technique for determining the melting point of a crystalline solid.[3]

  • Sample Preparation : Ensure the sample of 2-(Isopropylamino)-5-methylbenzoic acid is thoroughly dry. If necessary, dry the sample under vacuum at a temperature below its anticipated melting point.[4] The sample should be in a fine powder form.[5]

  • Capillary Tube Loading : Introduce the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.[3][4]

  • Apparatus Setup : Place the loaded capillary tube into a calibrated melting point apparatus.[4]

  • Rapid Determination (Optional but Recommended) : Heat the sample at a rapid rate (e.g., 10-15 °C/min) to get an approximate melting range.[6]

  • Accurate Determination : Cool the apparatus to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.[4][6]

  • Observation and Recording : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[6]

  • Repeatability : Perform the determination in triplicate to ensure accuracy and precision.

  • Why a slow heating rate is crucial : A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, leading to an accurate measurement.[7]

  • Importance of a dry, finely powdered sample : Moisture can act as an impurity and depress the melting point, while a coarse powder will not pack well, leading to a broad melting range.[4][5]

  • Packed sample height : A sample height of more than 3 mm can lead to a wider melting range due to inefficient heat transfer through the sample.[4]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube (2-3 mm) Grind->Load Place Place in Apparatus Load->Place Heat Heat at 1-2 °C/min Place->Heat Record Record Melting Range Heat->Record

Caption: Workflow for Capillary Melting Point Determination.

Density Determination via Gas Pycnometry

Gas pycnometry is a non-destructive technique that provides the true density of a solid by measuring its volume via gas displacement.[8] This method is in accordance with USP General Chapter <699> Density of Solids.[2][9][10]

  • Sample Preparation : Accurately weigh a suitable amount of the 2-(Isopropylamino)-5-methylbenzoic acid sample. The sample must be dry, as moisture can affect the volume measurement. A pre-analysis drying step as described in USP <731> Loss on Drying may be necessary.[5][11][12]

  • Instrument Calibration : Calibrate the gas pycnometer using a standard sphere of known volume provided by the instrument manufacturer.

  • Sample Analysis :

    • Place the weighed sample into the sample chamber of the pycnometer.

    • Seal the chamber and initiate the analysis sequence.

    • The instrument will automatically purge the chamber with a non-reactive gas (typically helium), pressurize the chamber, and then expand the gas into a reference chamber of a known volume.

    • The pressure difference is used to calculate the sample volume.

  • Data Acquisition : The instrument software will calculate the true density of the sample using the measured mass and volume.

  • Repeatability : Perform multiple measurements until consecutive readings are within an acceptable tolerance (e.g., ± 0.05%).

  • Choice of Gas : Helium is the preferred gas as its small atomic size allows it to penetrate small pores and crevices, providing a more accurate measurement of the solid's volume.[13]

  • Purging : Multiple purge cycles are essential to remove any adsorbed gases or volatile impurities from the sample surface, which could interfere with the pressure measurements.

  • Equilibration : Allowing the system to reach thermal and pressure equilibrium before each measurement is critical for obtaining reproducible results.

DensityWorkflow cluster_prep Sample Preparation cluster_analysis Gas Pycnometry Analysis Weigh Weigh Sample Accurately Dry Dry Sample (if needed) Weigh->Dry Load Load Sample into Chamber Dry->Load Calibrate Calibrate Instrument Calibrate->Load Analyze Run Analysis Sequence Load->Analyze Calculate Calculate Density Analyze->Calculate

Caption: Workflow for Density Determination by Gas Pycnometry.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the melting point and density of 2-(Isopropylamino)-5-methylbenzoic acid. While experimental data for this specific compound is sparse, we have established a reasoned estimation of its properties through the analysis of structurally similar molecules. Furthermore, the detailed, step-by-step protocols for capillary melting point determination and gas pycnometry provide researchers with robust and reliable methods for the empirical characterization of this and other novel compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is paramount for informed decision-making in the drug development pipeline.

References

  • USP. General Chapters: <731> LOSS ON DRYING. [Link]

  • Edisco. Melting point determination. [Link]

  • USP-NF. 〈731〉 Loss on Drying. [Link]

  • J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

  • PharmaSciences. Loss on Drying (LOD). [Link]

  • ChemBK. 2-Amino-5-methylbenzoic Acid. [Link]

  • Scribd. Usp 731 Loss On Drying. [Link]

  • Laboratory Equipment. Measuring the Melting Point. [Link]

  • University of Calgary. Melting point determination. [Link]

  • USP-NF. 〈699〉 Density of Solids. [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • USP-NF. <731> Loss on Drying. [Link]

  • Covalent Metrology. Gas Pycnometry | Density Measurement. [Link]

  • Wikipedia. p-Toluic acid. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(Isopropylamino)-5-methylbenzoic acid via reductive amination

Application Note: Precision Synthesis of 2-(Isopropylamino)-5-methylbenzoic Acid via Reductive Amination Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(isopropylamino)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-(Isopropylamino)-5-methylbenzoic Acid via Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(isopropylamino)-5-methylbenzoic acid via direct reductive amination. While traditional methods for N-alkylation of anthranilic acids often involve harsh conditions (Ullmann coupling) or multi-step protection-deprotection sequences (via esters), this guide focuses on a one-pot reductive amination using Sodium Triacetoxyborohydride (STAB) .

This method is selected for its superior selectivity, mild reaction conditions, and avoidance of toxic cyanoborohydride reagents.[1] The protocol is designed for researchers in medicinal chemistry and process development, specifically those working with fenamic acid scaffolds and NSAID precursors.

Scientific Foundation & Retrosynthetic Analysis

The Challenge of N-Alkylation on Anthranilic Acids

Direct alkylation of 2-amino-5-methylbenzoic acid presents two primary chemoselectivity challenges:

  • Over-alkylation: Direct reaction with alkyl halides often leads to mixtures of mono- and di-alkylated products.

  • Zwitterionic Solubility: The presence of both an amino group and a carboxylic acid creates a zwitterion, reducing solubility in standard organic solvents like DCM or Toluene.

The Solution: STAB-Mediated Reductive Amination

Reductive amination bypasses direct alkylation issues by proceeding through an imine (Schiff base) intermediate. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it selectively reduces the protonated imine/iminium species faster than the ketone (acetone) carbonyl, allowing for a "one-pot" procedure without isolating the unstable imine.

Reaction Scheme:

ReactionScheme SM 2-Amino-5-methylbenzoic acid (Amine Source) Imine Imine Intermediate (Transient) SM->Imine AcOH, DCE - H2O Acetone Acetone (Carbonyl Source) Acetone->Imine Product 2-(Isopropylamino)-5-methylbenzoic acid (Target) Imine->Product NaBH(OAc)3 (Hydride Transfer)

Figure 1: Reaction pathway demonstrating the in-situ formation of the imine and selective reduction.

Experimental Protocol

Safety Warning: Sodium triacetoxyborohydride releases acetic acid upon reaction. Evolution of hydrogen gas may occur.[2] Work in a well-ventilated fume hood.

Reagents & Materials
ReagentEquiv.[3]RoleCritical Attribute
2-Amino-5-methylbenzoic acid 1.0SubstrateDry, finely ground powder
Acetone 5.0 - 10.0Reagent/Co-solventDry (molecular sieves)
Sodium Triacetoxyborohydride (STAB) 1.5 - 2.0Reducing AgentFresh (free flowing white powder)
Acetic Acid (Glacial) 1.0 - 2.0CatalystPromotes imine formation
1,2-Dichloroethane (DCE) SolventMediumAnhydrous preferred
Step-by-Step Methodology

Step 1: Solubilization & Imine Formation

  • Charge a dry round-bottom flask with 2-Amino-5-methylbenzoic acid (1.0 equiv).

  • Add 1,2-Dichloroethane (DCE) (concentration ~0.2 M). Note: If solubility is poor due to the zwitterion, add Tetrahydrofuran (THF) as a co-solvent.

  • Add Acetone (5.0 equiv) and Glacial Acetic Acid (1.0 equiv).

  • Stir at room temperature (20-25°C) for 30–60 minutes.

    • Expert Insight: This "pre-stir" allows the equilibrium to shift toward the imine (Schiff base) before the reducing agent is introduced.

Step 2: Selective Reduction 5. Cool the mixture to 0°C (ice bath). While STAB is mild, cooling prevents any potential exotherms and suppresses side reactions. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature. 8. Stir for 4–16 hours. Monitor by HPLC or TLC (Mobile phase: DCM:MeOH:AcOH 90:9:1). Look for the disappearance of the starting aniline.

Step 3: Workup & Isoelectric Purification 9. Quench: Add saturated aqueous NaHCO3 slowly until pH is slightly basic (pH 8–9). This neutralizes the acetic acid and destroys excess hydride. 10. Phase Separation: Extract with Ethyl Acetate (EtOAc) or DCM (3x).

  • Note: At pH 8, the product (carboxylic acid) will exist as a carboxylate salt and may remain in the aqueous layer. Do not discard the aqueous layer.
  • Acidification (The Critical Step): Carefully acidify the aqueous layer (and/or the organic washings if product is suspected there) with 1M HCl to pH 4–5 .
  • Why? This is the Isoelectric Point (pI) region. The molecule is neutral (zwitterionic form) and least soluble in water, facilitating precipitation or efficient extraction into organic solvent.
  • Extraction: Extract the pH-adjusted aqueous layer with EtOAc (3x).
  • Drying: Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Process Optimization & Troubleshooting

The following workflow describes how to handle common failure modes, particularly "Stalled Reaction" or "Poor Solubility."

OptimizationWorkflow Start Reaction Monitoring (TLC/HPLC) @ 4 Hours CheckConversion Is Starting Material Consumed? Start->CheckConversion Complete Proceed to Workup (pH Adjust to 4-5) CheckConversion->Complete Yes Incomplete Incomplete Conversion CheckConversion->Incomplete No Issue1 Issue: Imine Formation Stalled (Steric Bulk) Incomplete->Issue1 Issue2 Issue: Poor Solubility (Zwitterion) Incomplete->Issue2 Action1 Add 4Å Molecular Sieves Increase Acetone to 10 eq. Issue1->Action1 Action2 Switch Solvent to THF/MeOH OR Use Methyl Ester Route* Issue2->Action2

Figure 2: Troubleshooting logic for incomplete conversion.

Expert Note on the "Methyl Ester Route" (Action 2): If direct reductive amination yields are low (<40%), convert the starting material to Methyl 2-amino-5-methylbenzoate using SOCl2/MeOH first. The ester is non-zwitterionic, highly soluble in DCE, and reacts rapidly. Hydrolyze the ester (LiOH/THF/H2O) after the amine is installed.

Analytical Characterization

Expected data for 2-(Isopropylamino)-5-methylbenzoic acid :

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3/DMSO-d6):

    • 
       1.20 (d, 6H, Isopropyl -CH3)
      
    • 
       2.25 (s, 3H, Aryl -CH3)
      
    • 
       3.70 (sept, 1H, Isopropyl -CH)
      
    • 
       6.60 (d, 1H, Ar-H ortho to amine)
      
    • 
       7.15 (d, 1H, Ar-H meta)
      
    • 
       7.70 (s, 1H, Ar-H ortho to acid)
      
    • Broad singlet ~8.0-10.0 ppm for COOH/NH (exchangeable).

  • MS (ESI): m/z = 194.1 [M+H]+.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[4] Journal of Organic Chemistry.[4] Link

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews. Link

  • Sigma-Aldrich. Product Specification: 2-Amino-5-methylbenzoic acid (CAS 2941-78-8).[7][8][9]Link

  • Organic Chemistry Portal. Reductive Amination: Sodium Triacetoxyborohydride.[4]Link

Sources

Application

Application Note: Controlled Synthesis of 2,2,6-Trimethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one

Topic: Protocol for the Synthesis of 2,2,6-Trimethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Synthesis of 2,2,6-Trimethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction & Scientific Context

The reaction between 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) and acetone represents a classic yet critical cyclodehydration pathway in heterocyclic chemistry. This transformation yields 2,2,6-trimethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one , a privileged scaffold in drug discovery.

Benzoxazinone derivatives are widely recognized as "masked" intermediates; they serve as stable precursors to quinazolinones and other N-heterocycles upon reaction with amines. Furthermore, the 1,2-dihydro-3,1-benzoxazin-4-one core itself exhibits significant pharmacological potential, including activity as a prodrug for non-steroidal anti-inflammatory drugs (NSAIDs) and as a specific inhibitor in various enzymatic pathways (e.g., human leukocyte elastase).

This protocol details a robust, acid-catalyzed condensation method optimized for yield and purity, minimizing side reactions such as oligomerization or hydrolysis.

Reaction Mechanism & Logic

The transformation proceeds via a condensation-cyclization sequence.[1] Understanding the causality of each step is vital for troubleshooting:

  • Nucleophilic Addition: The primary amine of the anthranilic acid attacks the electrophilic carbonyl carbon of acetone.

  • Hemiaminal Formation: A metastable hemiaminal intermediate is formed.

  • Cyclization & Dehydration: The carboxyl group (or carboxylate) facilitates intramolecular ring closure. Under acidic catalysis (e.g., acetic acid or p-TSA), the elimination of water is thermodynamically driven, locking the structure into the 1,2-dihydro-3,1-benzoxazin-4-one ring system.

    • Note: The 5-methyl substituent on the starting acid maps to the 6-position on the benzoxazinone ring due to IUPAC numbering priorities (Heteroatoms O1 and N3 dictate the sequence).

Mechanistic Pathway Visualization

ReactionMechanism Reactants 2-Amino-5-methylbenzoic Acid + Acetone Intermediate1 Hemiaminal Intermediate Reactants->Intermediate1 Nucleophilic Attack (Amine on Carbonyl) Intermediate2 Imine/Schiff Base (Transient) Intermediate1->Intermediate2 -H2O (Dehydration) Transition Intramolecular Cyclization Intermediate2->Transition Ring Closure Product 2,2,6-Trimethyl-1,2-dihydro- 4H-3,1-benzoxazin-4-one Transition->Product Byproduct H2O (Removed) Transition->Byproduct

Figure 1: Mechanistic pathway for the acid-catalyzed cyclodehydration of 5-methylanthranilic acid with acetone.

Experimental Protocol

Reagents and Materials
ReagentRolePurity/Grade
2-Amino-5-methylbenzoic acid Limiting Reagent>98%
Acetone Reagent & SolventACS Reagent (>99.5%), Dry*
Glacial Acetic Acid Catalyst>99%
Hexane / Ethyl Acetate Workup/PurificationACS Grade

*Note: While the reaction produces water, starting with dry acetone ensures the equilibrium favors product formation initially. For strict anhydrous conditions, molecular sieves can be added, though typically not necessary for this robust reaction.

Equipment
  • Round-bottom flask (100 mL or 250 mL depending on scale).

  • Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

  • Magnetic stir bar and heating mantle/oil bath.

  • Rotary evaporator.

Step-by-Step Methodology
Step 1: Reaction Assembly
  • Weigh 5.0 g (33.1 mmol) of 2-amino-5-methylbenzoic acid into a 100 mL round-bottom flask.

  • Add 40 mL of acetone. The solid may not dissolve completely at room temperature.

  • Add 0.5 mL of glacial acetic acid. This acts as a catalyst to accelerate imine formation and cyclization.

    • Expert Insight: Without acid catalysis, the reaction may be sluggish and require prolonged reflux (24-48h). The catalyst reduces reaction time significantly (to ~4-8h).

Step 2: Reflux[2]
  • Equip the flask with a reflux condenser and a drying tube.

  • Heat the mixture to a gentle reflux (Acetone b.p. = 56°C).

  • Maintain reflux for 6–8 hours .

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting amino acid is highly polar and will stay near the baseline; the benzoxazinone product is less polar and will have a higher Rf.

    • Visual Cue: The reaction mixture typically becomes a clear solution as the starting material is consumed, followed potentially by the precipitation of the product if the concentration is high.

Step 3: Workup and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Concentration: Remove approximately 70-80% of the excess acetone using a rotary evaporator under reduced pressure. Do not evaporate to complete dryness to avoid trapping impurities.

  • Crystallization: Cool the concentrated residue in an ice bath (0–4°C) for 1 hour. The product should crystallize as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold hexane (2 x 10 mL) to remove residual acetic acid and unreacted impurities.

Step 4: Purification (If necessary)
  • If the crude product shows impurities on TLC, recrystallize from a minimal amount of hot acetone or an ethanol/hexane mixture.

  • Dry the final solid under vacuum at 40°C for 4 hours.

Expected Results & Data
ParameterExpected Value
Yield 75% – 85%
Appearance White to pale yellow crystalline solid
Melting Point ~140–145°C (Derivative dependent; verify with standard)
IR Spectrum C=O stretch: ~1650–1670 cm⁻¹ (Lactam/Oxazinone)NH stretch: ~3300 cm⁻¹

Experimental Workflow Diagram

Workflow Start Start: 5.0g Substrate + 40mL Acetone Catalyst Add 0.5mL Glacial Acetic Acid Start->Catalyst Reflux Reflux @ 56°C (6-8 Hours) Catalyst->Reflux Check TLC Check (Hex:EtOAc 3:1) Reflux->Check Check->Reflux Incomplete Conc Concentrate (Rotovap 70% vol) Check->Conc Complete Cryst Crystallize (Ice Bath 1h) Conc->Cryst Filter Filter & Wash (Cold Hexane) Cryst->Filter Dry Final Product Vacuum Dry Filter->Dry

Figure 2: Operational workflow for the synthesis of 2,2,6-trimethyl-1,2-dihydro-4H-3,1-benzoxazin-4-one.

Troubleshooting & Critical Parameters

Moisture Sensitivity

While the reaction produces water, the reverse reaction (hydrolysis) is facile under acidic aqueous conditions.

  • Risk: If the acetone is wet or atmospheric moisture enters, the equilibrium shifts back to the starting material.

  • Mitigation: Use a drying tube. If yield is low, add anhydrous Na₂SO₄ or molecular sieves (3Å) directly to the reaction flask during reflux (filter them out before crystallization).

Oligomerization

Acetone can self-condense (aldol condensation) under acidic conditions, forming mesityl oxide impurities.

  • Observation: Yellow/Orange oily residue during workup.

  • Solution: Avoid excessive acid catalyst. Wash the crude solid thoroughly with non-polar solvent (hexane) where these oily impurities are soluble.

Stability

The 1,2-dihydro-3,1-benzoxazin-4-one ring is sensitive to nucleophiles.

  • Storage: Store in a desiccator. Avoid alcoholic solvents for long-term storage as they can ring-open the lactone/hemiaminal ether structure.

References

  • Bunce, R. A., et al. (2019).[3] "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 24(19), 3555.[3]

  • Schwenker, G., & Chen, J. B. (1991).[4] "1,2-Dihydro-3,1-benzoxazin-4-one and 4H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs." Archiv der Pharmazie, 324(11), 887-890.[4]

  • Hassan, H. M., et al. (2011). "Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity." American Journal of Organic Chemistry, 1(1).

Sources

Method

using sodium triacetoxyborohydride for N-isopropylation of anthranilic acids

Application Notes & Protocols Topic: Facile and Selective N-Isopropylation of Anthranilic Acids via Reductive Amination with Sodium Triacetoxyborohydride Abstract: This guide provides a comprehensive overview and a detai...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Facile and Selective N-Isopropylation of Anthranilic Acids via Reductive Amination with Sodium Triacetoxyborohydride

Abstract: This guide provides a comprehensive overview and a detailed protocol for the N-isopropylation of anthranilic acids using sodium triacetoxyborohydride (STAB) and acetone. We delve into the underlying reaction mechanism, highlighting the superior selectivity and mildness of STAB that make it the reagent of choice for this transformation. This protocol is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and high-yielding method for synthesizing N-isopropyl anthranilic acid derivatives, which are valuable scaffolds in pharmaceutical development.

Scientific Rationale and Advantages

Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.[1][2] N-alkylation of the amino group is a critical synthetic step for modulating the pharmacological properties of these molecules.

While classical N-alkylation methods using alkyl halides often suffer from issues like overalkylation and the need for harsh conditions, reductive amination presents a more elegant and controlled alternative.[3] The one-pot reaction of an amine with a carbonyl compound in the presence of a selective reducing agent offers high efficiency and operational simplicity.

Among various reducing agents, sodium triacetoxyborohydride, NaBH(OAc)₃ or "STAB", has emerged as a superior choice for reductive amination.[4] Its advantages over other hydrides like sodium borohydride (NaBH₄) or the more toxic sodium cyanoborohydride (NaBH₃CN) are significant:

  • Exceptional Selectivity: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride.[5][6] This makes STAB incapable of reducing simple ketones like acetone but highly reactive towards the more electrophilic protonated imine (iminium ion) intermediate, leading to cleaner reactions and minimal side products.[5][7]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and under neutral or slightly acidic conditions, preserving sensitive functional groups within the substrate.[6][8]

  • Operational Simplicity: STAB's selectivity allows for a convenient one-pot procedure where the amine, ketone, and reducing agent are all combined in the same vessel.[5][7]

  • Improved Safety Profile: STAB and its byproducts are significantly less toxic than cyanoborohydride reagents, which can generate highly toxic hydrogen cyanide gas.[3][4][7]

Reaction Mechanism: The Path to Selectivity

The N-isopropylation of anthranilic acid with acetone and STAB is a classic example of direct reductive amination. The process occurs in two distinct, concurrent stages within a single pot.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the anthranilic acid's amino group on the carbonyl carbon of acetone. This is followed by dehydration to form a Schiff base, or imine. In the presence of a trace amount of acid (which can be generated in situ or added as a catalyst), the imine is protonated to form a highly electrophilic iminium ion.

  • Hydride-Mediated Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride ion to the iminium carbon. The steric bulk and attenuated reactivity of STAB ensure this reduction happens much faster for the iminium ion than for the acetone starting material, driving the reaction towards the desired N-isopropyl product.[6]

Caption: The one-pot reaction pathway for N-isopropylation of anthranilic acid.

Experimental Protocol

This protocol details a general procedure for the N-isopropylation of anthranilic acid on a laboratory scale.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
Anthranilic Acid≥99%Sigma-Aldrich
Sodium TriacetoxyborohydrideReagent GradeMilliporeHandle with care; moisture-sensitive.[7][9]
AcetoneACS GradeFisher Scientific
1,2-Dichloroethane (DCE)AnhydrousAcros OrganicsPreferred solvent.[8] THF is an alternative.[10]
Glacial Acetic AcidACS GradeJ.T. BakerOptional catalyst.[8]
Saturated Sodium Bicarbonate-Lab PreparedFor aqueous work-up.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Anhydrous Magnesium Sulfate-Lab GradeFor drying organic layer.
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Septum and nitrogen inletTo maintain a dry atmosphere.
Separatory funnel
Rotary evaporator
Step-by-Step Procedure

G start Start: Assemble Dry Glassware under Nitrogen Atmosphere step1 Step 1: Dissolve Reagents - Add Anthranilic Acid (1.0 eq) - Add Acetone (3.0-5.0 eq) - Add Anhydrous DCE (solvent) - Stir until homogeneous start->step1 step2 Step 2: Add Catalyst (Optional) - Add Glacial Acetic Acid (~0.1 eq) - Stir for 5-10 minutes step1->step2 step3 Step 3: Add Reducing Agent - Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15-20 minutes - Note: Mildly exothermic step2->step3 step4 Step 4: Reaction - Stir at room temperature for 4-12 hours - Monitor by TLC or LC-MS step3->step4 step5 Step 5: Quench Reaction - Slowly add saturated NaHCO₃(aq) - Stir until gas evolution ceases step4->step5 step6 Step 6: Extraction - Transfer to separatory funnel - Extract with DCM (3x) - Combine organic layers step5->step6 step7 Step 7: Wash and Dry - Wash with brine - Dry over anhydrous MgSO₄ - Filter step6->step7 step8 Step 8: Isolate Product - Concentrate in vacuo - Purify via column chromatography or recrystallization step7->step8 end End: Characterize Pure Product step8->end

Caption: Experimental workflow for N-isopropylation of anthranilic acid.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (1.0 eq). The flask is then sealed with a septum and purged with nitrogen.

  • Substrate Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2-0.5 M. Stir until all the anthranilic acid has dissolved. Add acetone (3.0-5.0 eq) to the solution.

  • Catalysis (Optional but Recommended): For reactions involving less reactive amines or ketones, the addition of glacial acetic acid (0.1-1.0 eq) can catalyze the formation of the iminium ion.[3][8] Stir the mixture for 10-15 minutes.

  • Addition of STAB: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 20-30 minutes. An increase in temperature may be observed. Ensure the temperature does not rise excessively.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution (from the reaction of excess acid and bicarbonate) ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Isolation and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-isopropylanthranilic acid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Decomposed STAB due to moisture.[7][11]2. Insufficient reaction time.3. Inefficient iminium ion formation.1. Use a fresh bottle of STAB or test its activity.[7] Ensure anhydrous conditions are maintained.2. Allow the reaction to run longer, monitoring by TLC/LC-MS.3. Add 1 equivalent of glacial acetic acid to catalyze the reaction.[8]
Presence of Side Products 1. Overalkylation (dialkylation) of the primary amine.1. This is less common with STAB due to steric hindrance but can occur.[6] A stepwise procedure (forming the imine first, then reducing with NaBH₄) can be used to avoid this.[8]
Difficult Work-up Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Safety and Handling Precautions

Sodium triacetoxyborohydride requires careful handling to ensure laboratory safety and experimental success.

  • Reactivity: STAB is a water-reactive substance.[9][12] Contact with water or protic solvents will cause it to decompose, releasing flammable hydrogen gas which may ignite.[11] All handling should be performed in a dry environment, and storage should be in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[11][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[12][14]

  • Handling: Handle STAB exclusively in a certified chemical fume hood to avoid inhalation of its dust, which can cause respiratory irritation.[12][15] Avoid generating dust.[13]

  • Disposal: Quench excess or waste STAB carefully by slowly adding it to a stirred, cooled solution of sodium hydroxide, which will control the hydrolysis. Consult local regulations for proper chemical waste disposal.

References

  • Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride. (2025). Benchchem.
  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride. (2024). lifechem pharma.
  • Sodium triacetoxyborohydride. AK Scientific, Inc.
  • A Head-to-Head Battle of Hydrides: STAB vs.
  • Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry.
  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024). ChemicalBook.
  • SAFETY DATA SHEET - Sodium Triacetoxyborohydride. (2025). TCI Chemicals.
  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. (2017). Loba Chemie.
  • Sodium Triacetoxyborohydride. Merck Millipore.
  • Medley, J. W.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274.
  • Synthesis of Heterocycles from Anthranilic acid and its Deriv
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.

Sources

Application

Application Note: High-Efficiency Heterocycle Synthesis from 2-(Isopropylamino)-5-methylbenzoic Acid

Executive Summary This technical guide details the synthetic utility of 2-(Isopropylamino)-5-methylbenzoic acid (CAS: 50817-45-3) as a privileged scaffold for the preparation of bioactive nitrogen-containing heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 2-(Isopropylamino)-5-methylbenzoic acid (CAS: 50817-45-3) as a privileged scaffold for the preparation of bioactive nitrogen-containing heterocycles. The presence of the secondary amine (N-isopropyl) ortho to the carboxylic acid, combined with the electron-donating 5-methyl group, makes this substrate an ideal precursor for 1-substituted acridones and 1-substituted quinazolinones .

These protocols are designed for medicinal chemists targeting kinase inhibitors, DNA-intercalating agents, and alkaloid analogs. The guide prioritizes robust, scalable methodologies over theoretical novelties, ensuring reproducibility in drug discovery workflows.

Strategic Reaction Pathways

The reactivity of 2-(Isopropylamino)-5-methylbenzoic acid is governed by the nucleophilicity of the secondary amine and the electrophilicity of the carboxylic acid. The steric bulk of the isopropyl group dictates that cyclization pathways must accommodate significant spatial requirements, often favoring 6-membered rings over 5-membered alternatives due to ring strain minimization.

Pathway Visualization

The following diagram illustrates the three primary synthetic diversifications covered in this guide.

ReactionPathways SM 2-(Isopropylamino)- 5-methylbenzoic acid Acridone 1-Isopropyl-6-methyl- 9-acridone Derivatives SM->Acridone Cyclodehydration (Phloroglucinol/PPA) Quin 1-Isopropyl-6-methyl- quinazolin-4(1H)-one SM->Quin Condensation (Formamide/Niementowski) Benzox 1-Isopropyl-6-methyl- 1H-benzo[d][1,3]oxazine-2,4-dione (N-Isopropyl Isatoic Anhydride) SM->Benzox Carbonylation (Triphosgene)

Figure 1: Divergent synthetic pathways from the starting aminobenzoic acid scaffold.

Protocol A: Synthesis of Acridone Derivatives

Target Class: 1-Isopropyl-6-methylacridin-9(10H)-one analogs. Mechanism: Friedel–Crafts acylation / Cyclodehydration.

The synthesis of acridones from N-substituted anthranilic acids is a classic route to DNA-intercalating antitumor agents. The 5-methyl group on the starting material activates the ring, facilitating electrophilic aromatic substitution, while the N-isopropyl group improves lipophilicity—a critical parameter for membrane permeability in drug candidates.

Materials
  • Substrate: 2-(Isopropylamino)-5-methylbenzoic acid (1.0 eq)

  • Coupling Partner: Phloroglucinol (1.1 eq) [for hydroxyacridones] or Cyclohexanone (1.1 eq) [for tetrahydroacridones]

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (p-TsOH) in 1-Hexanol.

Step-by-Step Procedure (Phloroglucinol Route)
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(Isopropylamino)-5-methylbenzoic acid (2.0 g, 10.3 mmol) and phloroglucinol (1.4 g, 11.3 mmol) in 1-hexanol (20 mL).

  • Catalysis: Add p-TsOH (0.1 g, 0.5 mmol) as a catalyst.

    • Note: While PPA is traditional, the 1-hexanol/TsOH system allows for easier workup and avoids the viscous "tar" often associated with PPA [1].

  • Cyclization: Heat the reaction mixture to reflux (approx. 160 °C) for 12–18 hours.

    • Visual Check: The solution will transition from pale yellow to deep orange/red, indicating the formation of the acridone chromophore.

  • Precipitation: Cool the mixture to room temperature. Add n-hexane (30 mL) to induce precipitation of the product.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with n-hexane and dichloromethane to remove residual hexanol and unreacted starting materials.

  • Purification: Recrystallize from ethanol or acetic acid if necessary.

Expected Results
  • Yield: 80–90%

  • Appearance: Yellowish-green powder.

  • Characterization: Strong fluorescence under UV light (365 nm) is diagnostic for the acridone core.

Protocol B: Synthesis of 1-Isopropylquinazolinones

Target Class: 1-Isopropyl-6-methylquinazolin-4(1H)-one. Mechanism: Niementowski Quinazoline Synthesis (Modified).

Quinazolinones are privileged structures in kinase inhibition (e.g., EGFR inhibitors). Standard protocols often assume a primary amine (NH2) on the anthranilic acid. The secondary amine (N-isopropyl) in this substrate dictates that the resulting quinazolinone will be N1-substituted , a substitution pattern that often enhances metabolic stability compared to N3-substituted analogs.

Materials
  • Substrate: 2-(Isopropylamino)-5-methylbenzoic acid (1.0 eq)

  • Reagent: Formamide (Excess, acts as solvent and reagent)

  • Additives: Ammonium acetate (optional, to boost ammonia concentration)

Step-by-Step Procedure
  • Setup: Place 2-(Isopropylamino)-5-methylbenzoic acid (5.0 g, 25.9 mmol) in a 50 mL round-bottom flask.

  • Reagent Addition: Add formamide (15 mL, ~10 eq).

  • Thermal Activation: Heat the mixture to 140–150 °C.

    • Critical Control Point: Do not exceed 160 °C to prevent degradation of the isopropyl group via elimination (formation of propene).

  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid (Rf ~0.4) should disappear, replaced by a more polar, UV-active spot (Rf ~0.2).

  • Workup: After 4–6 hours, cool the mixture to room temperature. Pour the reaction mass into crushed ice (100 g).

  • Neutralization: The product may precipitate immediately. If not, carefully neutralize with dilute HCl to pH 7.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 60 °C.

Data Summary Table
ParameterValue / Observation
Molecular Weight 202.25 g/mol
Expected Yield 65–75%
Melting Point 145–150 °C (Estimated)
Solubility Soluble in DMSO, MeOH; Insoluble in Water
Key IR Signal 1660–1670 cm⁻¹ (C=O, amide)

Protocol C: Preparation of N-Isopropyl Isatoic Anhydride

Target: 1-Isopropyl-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. Utility: This is a highly reactive intermediate ("masked" amino acid) used to introduce the N-isopropyl-5-methyl-anthraniloyl moiety into other molecules (e.g., peptide synthesis or urea formation).

Step-by-Step Procedure
  • Dissolution: Dissolve 2-(Isopropylamino)-5-methylbenzoic acid (2.0 g) in dry THF (20 mL).

  • Phosgene Equivalent: Add Triphosgene (1.1 g, 0.33 eq) slowly at 0 °C.

    • Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene in situ.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Isolation: Concentrate the solvent under reduced pressure. The residue is the crude isatoic anhydride derivative, which is usually used immediately in subsequent steps without purification to avoid hydrolysis.

Scientific References

  • Acridone Synthesis via 1-Hexanol/TsOH: Source:Studies Directed towards the Synthesis of the Acridone Family of Natural Products. Citation: This protocol is adapted from the "General Procedure GP-1" for condensing anthranilic acids with phenols. URL:[Link]

  • Starting Material Properties: Source:PubChem Compound Summary: 2-(Isopropylamino)benzoic acid. Citation:[1] Physicochemical properties and structural data for the core scaffold. URL:[Link]

  • Acridone Cyclization Catalysis: Source:Organic Syntheses, Coll.[2] Vol. 2, p. 135 (1943). Citation: Foundational method for ring closure of N-phenylanthranilic acid, providing the mechanistic basis for acid-catalyzed cyclization. URL:[Link]

Sources

Method

Application Note: Precision Synthesis of N-Isopropylaminobenzoic Acids via Heterogeneous Catalytic Hydrogenation

Executive Summary This guide details the protocols for synthesizing N-isopropylaminobenzoic acids (and related isomers) via catalytic reductive amination. This transformation is a critical step in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for synthesizing N-isopropylaminobenzoic acids (and related isomers) via catalytic reductive amination. This transformation is a critical step in the synthesis of pharmaceutical intermediates (e.g., PPAR agonists, local anesthetics, and folic acid antagonists).

While direct alkylation with isopropyl halides often leads to over-alkylation or elimination side products, catalytic hydrogenation (reductive amination) using acetone offers superior selectivity, atom economy, and scalability. This note provides validated workflows for both organic solvent-based and aqueous "green" processes.

Mechanistic Insight & Reaction Design

The synthesis proceeds via the reductive amination of an aminobenzoic acid substrate with acetone. The reaction is a tandem sequence:

  • Condensation: The amine reacts with acetone to form a hemiaminal, which dehydrates to form an N-isopropylidene intermediate (Schiff base/imine).

  • Hydrogenation: The imine C=N bond is reduced by surface-bound hydrogen species on the catalyst to yield the secondary amine.

Critical Process Parameters (CPPs)
  • Competition: The reduction of acetone to isopropanol (side reaction) competes with imine reduction. High acetone equivalents (2–5 eq) are often required to drive equilibrium.

  • Sterics: The isopropyl group is sterically demanding. While this prevents over-alkylation (formation of tertiary amines), it also slows the initial condensation.

  • Solubility: Aminobenzoic acids are zwitterionic and poorly soluble in non-polar solvents. pH adjustment or polar protic solvents are required.

Diagram 1: Mechanistic Pathway

The following diagram illustrates the equilibrium and reduction cycles, highlighting the critical "Imine Formation" bottleneck.

ReductiveAmination Substrate Aminobenzoic Acid (Substrate) Hemiaminal Hemiaminal (Transient) Substrate->Hemiaminal Condensation Acetone Acetone (Reagent) Acetone->Hemiaminal Condensation SideProduct Isopropanol (Byproduct) Acetone->SideProduct +H₂ (Competes) Imine N-Isopropylidene (Schiff Base) Hemiaminal->Imine -H₂O (Acid Cat.) Imine->Hemiaminal Hydrolysis Product N-Isopropyl Aminobenzoic Acid Imine->Product +H₂ / Catalyst (Rate Limiting)

Caption: Kinetic pathway of reductive amination. Note that acetone reduction is a parasitic side reaction that consumes hydrogen and reagent.

Catalyst Selection Guide

Selectivity is dictated by the metal's affinity for the aromatic ring versus the imine bond.

CatalystLoading (wt%)Characteristics & Application
5% Pd/C (Unreduced) 5–10%Standard Choice. High activity for imine reduction. Risk:[1][2][3] Can reduce the aromatic ring at high pressures (>10 bar) or high temps (>80°C).
5% Pt/C (Sulfided) 3–5%Halogen Tolerance. Essential if the benzoic acid scaffold contains Cl, Br, or I substituents. Sulfur poisoning prevents dehalogenation.
5% Rh/C 2–5%Steric Specialist. effective for highly hindered amines but expensive. Rarely needed for simple isopropyl groups.
Raney Nickel 10–20%Cost-Effective. Good for large scale but requires higher pressure (20–50 bar) and rigorous safety handling (pyrophoric).

Experimental Protocols

Protocol A: Standard Batch Hydrogenation (Methanol/Acetic Acid)

Best for: Small to medium scale (1g – 100g), high purity requirements.

Reagents:

  • 4-Aminobenzoic acid (PABA): 1.0 eq[4][5]

  • Acetone: 3.0 – 5.0 eq (Excess drives equilibrium)

  • Solvent: Methanol (10 volumes relative to substrate mass)

  • Additive: Glacial Acetic Acid (1.0 eq) – Crucial for catalyzing imine formation.

  • Catalyst: 5% Pd/C (50% water wet): 10 wt% of substrate loading.

Procedure:

  • Charge: In a hydrogenation autoclave (e.g., Parr reactor), load PABA, Methanol, Acetone, and Acetic Acid. Stir to dissolve (or create a fine slurry).

  • Inert: Carefully add the Pd/C catalyst. Safety: Catalyst is pyrophoric when dry; ensure it is wet or added under N2 blanket.

  • Purge: Seal reactor. Purge with Nitrogen (3x 3 bar) followed by Hydrogen (3x 3 bar).

  • Reaction: Pressurize to 3–5 bar (45–75 psi) H2. Heat to 50°C .

  • Agitation: Set stirring to >800 RPM. Mass transfer is critical in heterogeneous catalysis.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4–6 hours.

    • QC Check: Take an aliquot. TLC (EtOAc/Hexane) or HPLC should show <1% starting amine.

  • Workup:

    • Cool to RT and vent H2. Purge with N2.

    • Filter catalyst through a Celite pad (keep wet to prevent fire).

    • Concentrate filtrate to remove Methanol/Acetone.

    • Crystallization: Add water to the residue. The product usually precipitates as the free acid. If not, adjust pH to the isoelectric point (~pH 3.5–4.0).

Protocol B: Aqueous "Green" Synthesis (Sodium Salt Method)

Best for: Industrial scale-up, avoiding organic solvents.

Concept: Aminobenzoic acids are soluble in water as their sodium salts. Acetone is water-miscible, allowing the reaction to proceed in a single aqueous phase.

Procedure:

  • Dissolve 4-Aminobenzoic acid (1.0 eq) in Water (5 vol) containing NaOH (1.0 eq). Resulting pH should be ~7.5–8.0.

  • Add Acetone (3.0 eq).

  • Add 5% Pd/C (5 wt% loading).

  • Hydrogenate at 4 bar, 60°C for 6–8 hours.

  • Workup: Filter catalyst. Acidify the aqueous filtrate with HCl to pH 3–4. The N-isopropyl product will precipitate as a white solid. Filter and dry.[3][4]

Process Workflow & Decision Tree

Use this logic flow to determine the optimal experimental setup.

Workflow Start Start: Substrate Assessment Halogen Contains Halogens (Cl, Br, I)? Start->Halogen Solubility Soluble in Methanol? Halogen->Solubility No MethodC Protocol C: Pt/C (Sulfided) Halogen->MethodC Yes (Prevent Dehalogenation) MethodA Protocol A: Pd/C in MeOH/AcOH Solubility->MethodA Yes MethodB Protocol B: Aqueous NaOH Route Solubility->MethodB No (Zwitterionic/Polar)

Caption: Decision tree for selecting the appropriate hydrogenation protocol based on substrate chemistry.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Imine formation is slow.Add 1 eq of Acetic Acid or use molecular sieves to remove water (equilibrium shift). Increase Acetone to 5 eq.
Ring Reduction Catalyst too active or pressure too high.Switch from Pd/C to Pt/C. Lower pressure to 1 bar. Stop reaction immediately upon H2 uptake cessation.
Dimer Formation Condensation of two amine molecules.Rare with isopropyl, but ensure high dilution.
Filtration Difficulties Catalyst fines.Use a specialized sparkler filter or upgrade to a carbon support with better attrition resistance.

Safety Information (HSE)

  • Hydrogen Gas: Extremely flammable.[1] Ensure all vessels are grounded. Use burst disks rated 20% above operating pressure.

  • Catalyst Handling: Dry Pd/C is pyrophoric . Always handle as a water-wet paste (usually sold as 50% wet). Never dispose of active catalyst in trash; keep under water in a waste container.

  • Pressure Vessels: Inspect O-rings and rupture discs before every run.

References

  • Reductive Amination Overview

    • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. (Note: While focusing on hydride reagents, this seminal paper outlines the mechanistic challenges of sterically hindered ketones relevant to catalytic methods).

  • Catalytic Hydrogenation of Anilines

    • Linciano, P., et al. (2013).[6] Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24, 2249-2254.[6]

  • Synthesis of N-Isopropyl-4-aminobenzoic Acid

    • ChemicalBook.[7] (n.d.). Synthesis of Isopropyl 4-aminobenzoate and derivatives.

  • Safety in Hydrogenation

    • HEL Group. (2024).[1] Achieving safe conditions for hydrogenation reaction using concentrated raw materials.[1]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Application

Application Note: Strategic Utilization of 2-(Isopropylamino)-5-methylbenzoic Acid in Agrochemical Discovery

This Application Note is designed for researchers in agrochemical discovery and analytical chemistry. It focuses on the specialized application of 2-(Isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2), a critical bui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and analytical chemistry. It focuses on the specialized application of 2-(Isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2), a critical building block for Structure-Activity Relationship (SAR) profiling and metabolite identification in the development of anthranilic diamide insecticides and related crop protection agents.[1]

Executive Summary

In the competitive landscape of agrochemical R&D, 2-(Isopropylamino)-5-methylbenzoic acid serves as a high-value scaffold. While primary anthranilic diamides (e.g., Chlorantraniliprole) dominate the insecticide market, the N-isopropyl derivative plays a pivotal role in Lead Optimization and Resistance Management research.[2]

Its primary applications include:

  • SAR Probing: Acting as a steric probe to validate the necessity of the N-H hydrogen bond donor in Ryanodine Receptor (RyR) modulators.[1][2]

  • Physicochemical Tuning: Modulating lipophilicity (LogP) and solubility profiles in experimental herbicide formulations.

  • Metabolite Standards: Serving as a reference standard for the degradation analysis of N-alkylated aromatics in environmental fate studies.

Chemical Profile & Significance[1][3][4][5]

PropertySpecificationRelevance to Agrochem Research
IUPAC Name 2-(Propan-2-ylamino)-5-methylbenzoic acidCore scaffold for N-alkyl anthranilates.[1]
Molecular Weight 193.24 g/mol Low MW allows for diverse downstream coupling (Fragment-Based Drug Design).[1]
LogP (Calc) ~3.1Higher lipophilicity than the parent amino acid (2-amino-5-methylbenzoic acid), improving cuticular penetration.[1]
Acidity (pKa) ~4.8 (COOH)Typical for benzoic acids; enables salt formation for formulation stability.[1][2]
Functional Groups Secondary Amine, Carboxylic AcidBifunctional handle for orthogonal derivatization.[2]
The "Steric Probe" Mechanism

In the design of Anthranilic Diamide Insecticides , the intramolecular hydrogen bond between the aniline N-H and the carbonyl oxygen of the amide side chain is often critical for bioactivity (locking the conformation for receptor binding).[2]

By substituting the N-H with an N-Isopropyl group, researchers can:

  • Disrupt the H-bond: Determine if the hydrogen bond is essential for binding affinity.

  • Introduce Steric Bulk: Test the tolerance of the receptor pocket (e.g., RyR) for bulky substituents.[1][2]

  • Block Metabolism: Prevent N-acetylation or N-glucuronidation at the aniline nitrogen, potentially extending half-life.

Experimental Protocols

Protocol A: Synthesis of N-Isopropyl Anthranilate Probes

Objective: To synthesize a library of diamides using 2-(Isopropylamino)-5-methylbenzoic acid to test biological efficacy against Lepidoptera targets.

Principle: The secondary amine is sterically hindered.[2] Standard amide coupling at the carboxylic acid requires activation that does not cause self-cyclization (benzoxazinone formation).[1]

Workflow:

  • Activation: Convert the carboxylic acid to an acid chloride using Thionyl Chloride (

    
    ) or use a coupling agent like HATU.[1][2]
    
  • Coupling: React with a substituted amine (R-NH2) to form the amide.[1][2]

  • Purification: Silica gel chromatography.

Step-by-Step Procedure:
  • Preparation: Dissolve 1.0 eq (193 mg) of 2-(Isopropylamino)-5-methylbenzoic acid in 5 mL dry Dichloromethane (DCM).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA (Diisopropylethylamine). Stir at Room Temperature (RT) for 15 minutes.

  • Amine Addition: Add 1.1 eq of the target amine (e.g., 3-chloro-2-pyridinylamine for a simplified diamide analog).

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2]

  • Work-up: Quench with saturated

    
    . Extract with EtOAc (3x).[1][2] Wash organic layer with brine, dry over 
    
    
    
    .[2]
  • Validation: Analyze via LC-MS. Expect [M+H]+ peak corresponding to the amide product.[1][2]

Protocol B: Analytical Method for Residue Analysis

Objective: Detect 2-(Isopropylamino)-5-methylbenzoic acid as a degradation product in soil/water matrices using LC-MS/MS.

Context: N-alkyl groups often undergo oxidative dealkylation in soil. This compound may appear as a transient metabolite of larger N-isopropyl agrochemicals.

Instrument Parameters:

  • System: Agilent 1290 Infinity II LC coupled with 6470 Triple Quad MS.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 7 minutes.

MRM Transitions (Multiple Reaction Monitoring):

  • Precursor Ion: 194.1 m/z [M+H]+[1][2]

  • Quantifier Ion: 152.1 m/z (Loss of isopropyl group, characteristic fragment).[1][2]

  • Qualifier Ion: 134.1 m/z (Decarboxylation/Loss of water).[1][2]

Sample Preparation (Soil):

  • Weigh 5g soil sample into a 50mL centrifuge tube.[2]

  • Add 10mL Acetonitrile:Water (80:20) with 0.1% Formic Acid.[1][2]

  • Vortex for 2 minutes; Sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter supernatant through a 0.22 µm PTFE filter.[2]

  • Inject 2 µL into LC-MS/MS.

Visualizing the Research Workflow

The following diagrams illustrate the role of this compound in the "Make-Test-Analyze" cycle of agrochemical discovery.

Diagram 1: Synthetic Utility & Pathway

This flowchart demonstrates how the scaffold is derived and utilized to create diverse analogs.

SynthesisPathway Precursor 5-Methylanthranilic Acid (Starting Material) Target 2-(Isopropylamino)-5-methylbenzoic acid (The Scaffold) Precursor->Target Synthesis Reagent Acetone / NaBH(OAc)3 (Reductive Amination) Reagent->Target PathA Coupling w/ Pyrazoles (Diamide Analogs) Target->PathA SAR Library PathB Esterification (Prodrug Design) Target->PathB Formulation

Caption: Synthesis of the N-isopropyl scaffold via reductive amination and its divergence into SAR libraries.

Diagram 2: Analytical Logic for Metabolite ID

This logic tree guides the researcher in identifying if the compound is present as a metabolite.[2]

AnalyticalWorkflow Sample Environmental Sample (Soil/Water) Extraction Extraction (ACN:H2O) Sample->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Decision Peak at 194.1 m/z? LCMS->Decision Confirm Check Fragment 152.1 (Loss of Isopropyl) Decision->Confirm Yes FalsePos Not Target Analyte Decision->FalsePos No Result Quantify Concentration (Report in ppm) Confirm->Result

Caption: Decision tree for confirming the presence of 2-(Isopropylamino)-5-methylbenzoic acid in environmental samples.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(Isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2).[1] Retrieved from [1][2]

  • Lahm, G. P., et al. (2005).[2] "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[2] Bioorganic & Medicinal Chemistry Letters. (Context: Establishes the SAR baseline for anthranilic diamides).

  • European Patent Office. (2023).[1][2] Formulation of Insecticides Comprising Glycol Ether Solvents.[2] EP 4275491 A1.[2] Retrieved from [1][2]

  • National Institute of Standards and Technology (NIST). (2025).[1][2][3] Mass Spectrum of 2-Amino-5-methylbenzoic acid (Parent Analog).[1] Retrieved from [1][2]

  • PubChem. (2025).[1][2][4][5] Compound Summary: 2-(Isopropylamino)benzoic acid (Structural Analog).[1] Retrieved from [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Isopropylamino)-5-methylbenzoic Acid

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting Ticket ID: #ISO-ANTH-5M-OPT Executive Summary & Route Selection Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting Ticket ID: #ISO-ANTH-5M-OPT

Executive Summary & Route Selection

Welcome to the technical support hub for N-alkylated anthranilic acid derivatives. You are targeting 2-(Isopropylamino)-5-methylbenzoic acid .

In our experience, researchers often struggle with this synthesis because the ortho-carboxylic acid group creates significant steric hindrance (A(1,3) strain) and electronic deactivation. The isopropyl group adds further bulk, making the formation of the C-N bond thermodynamically fighting "uphill."

We classify the synthetic strategies into two primary workflows. Use the decision matrix below to verify you are using the correct route for your scale and available equipment.

Workflow Selector: Which Route fits your lab?

RouteSelection Start START: Select Constraints Scale What is your scale? Start->Scale Small < 100 grams (Lab Scale) Scale->Small Large > 100 grams (Pilot/Process) Scale->Large Purity Priority: Purity or Cost? Small->Purity MethodB ROUTE B: Cu-Catalyzed Displacement (Lower Cost, Harder Workup) Rec: CuI/K2CO3 Large->MethodB Standard MethodA ROUTE A: Reductive Amination (High Purity, Mild Conditions) Rec: NaBH(OAc)3 Purity->MethodA Purity Purity->MethodB Cost Constraint Do you have an Autoclave? MethodB->Constraint HighP High Pressure SNAr (No Catalyst) Constraint->HighP Yes Cat Ullmann-type Coupling (Atmospheric Pressure) Constraint->Cat No

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and equipment availability.

MODULE A: Reductive Amination (The "Clean" Route)

Standard Protocol: Reaction of 2-amino-5-methylbenzoic acid with acetone and a reducing agent. Common Yield: 60-75% (Unoptimized)


85-92% (Optimized) 
Core Concept

Direct alkylation with isopropyl halides leads to over-alkylation (quaternary salts). Reductive amination is self-limiting to the mono-alkylated product because the secondary amine is sterically crowded, preventing a second addition of acetone.

Troubleshooting & Optimization Guide

Q: My reaction stalls at 50% conversion. Adding more borohydride doesn't help. Why? A: You are likely facing imine equilibrium stagnation . The formation of the ketimine (intermediate) from acetone and the anthranilic acid derivative is slow due to the electron-withdrawing carboxyl group and steric hindrance.

  • The Fix: Do not mix everything at once.

    • Pre-form the Imine: Reflux the 2-amino-5-methylbenzoic acid in Acetone (used as solvent) with 4Å Molecular Sieves or MgSO₄ for 2-4 hours before adding the reducing agent.

    • Switch Reductant: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (NaBH₄). STAB is less basic and tolerates the free carboxylic acid better, preventing the formation of insoluble borate-carboxylate complexes that coat the surface of reactants.

Q: I see a "gum" forming that traps my starting material. A: This is the "Boron-Carboxylate Trap." The carboxylate group coordinates with boron species, forming a gummy polymer.

  • The Fix: Add Acetic Acid (1-2 eq) to the reaction mixture. This protonates the intermediate species and keeps the boron species in solution.

  • Solvent System: Switch from pure Acetone to DCE (Dichloroethane)/Acetone (4:1) or THF/Acetone . Pure acetone often doesn't solubilize the zwitterionic starting material well enough.

Optimized Protocol (Lab Scale)
  • Dissolve: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in DCE (10 vol) and Acetone (5.0 eq).

  • Acidify: Add Glacial Acetic Acid (1.5 eq). Stir for 30 mins.

  • Reduce: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 1 hour at 20-25°C.

    • Critical: Monitor internal temp. Exotherm indicates reaction progress.

  • Quench: Add 1N NaOH to adjust pH to ~8-9 (solubilizes the acid as a salt).

  • Wash: Extract impurities with EtOAc. Keep the Aqueous Layer (Product is in water as the carboxylate salt).

  • Precipitate: Acidify the aqueous layer carefully to pH 4-5 with 1N HCl. The product will precipitate as a solid.

MODULE B: Cu-Catalyzed Displacement (The "Process" Route)

Standard Protocol: Reaction of 2-chloro-5-methylbenzoic acid with isopropylamine using Copper catalysis (Ullmann-type / Goldberg reaction). Common Yield: 40-50%


75-85% (Optimized) 
Core Concept

The carboxylate group at the ortho position deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr) because it repels the incoming nucleophile (isopropylamine). You must use a catalyst (Copper) to lower the activation energy or extreme pressure.

Troubleshooting & Optimization Guide

Q: The reaction turns black/tarry and yield is <30%. A: You are likely experiencing Copper disproportionation or oxidation.

  • The Fix: Oxygen is the enemy here. You must degas your solvents (sparge with N₂ for 20 mins).

  • Ligand is Key: "Naked" copper (Cu powder or CuI alone) is inefficient. Add L-Proline (20 mol%) or DMEDA (N,N'-dimethylethylenediamine) . These ligands stabilize the Cu(I) species and solubilize it in the organic phase.

Q: I cannot separate the copper waste from my product. A: Anthranilic acids are excellent chelators. They hold onto the copper during workup.

  • The Fix: Use an EDTA wash or an Ammonia wash during workup.

    • Protocol: After the reaction, dilute with water and add NH₄OH. The copper forms a deep blue water-soluble complex [Cu(NH₃)₄]²⁺, leaving your product behind.

Q: Can I do this without a catalyst? A: Only if you have a high-pressure autoclave.

  • Conditions: 2-chloro-5-methylbenzoic acid + Isopropylamine (neat, excess) at 140-160°C in a sealed vessel.

  • Warning: Pressure will exceed 10 bar. Safety shields required. The yield is often cleaner because there is no metal to remove, but the setup is more dangerous.

Mechanism Visualization (Ullmann-Type)

UllmannMech Step1 Oxidative Addition (Cu(I) inserts into Ar-Cl) Step2 Ligand Exchange (Isopropylamine binds) Step1->Step2 Step3 Reductive Elimination (C-N bond forms) Step2->Step3 Product Target Molecule (Cu-Complexed) Step3->Product Regenerates Cu(I) Start 2-Cl-5-Me-Benzoic Acid + Cu(I)-Ligand Start->Step1

Figure 2: Simplified catalytic cycle for the Copper-mediated amination. Note that the active species requires a ligand to prevent precipitation.

Yield Comparison & Critical Parameters

ParameterRoute A: Reductive AminationRoute B: Cu-Catalyzed SNAr
Starting Material 2-Amino-5-methylbenzoic acid2-Chloro-5-methylbenzoic acid
Reagent Acetone + NaBH(OAc)₃Isopropylamine + CuI + Ligand
Key Yield Killer Incomplete imine formation (Wet solvents)Oxidation of Catalyst (O₂ leak)
Purification Acid/Base Precipitation (Easy)Copper removal (Difficult)
Optimal Temp 20°C - 40°C90°C - 110°C
Max Yield ~92% ~85%

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational protocol for using STAB in reductive amination, specifically noting its tolerance for acid-sensitive groups.

  • Ma, D., et al. (2001). "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Amines." Journal of the American Chemical Society.[1][2] Establishes the use of amino acid ligands (like L-proline) to drastically improve yields in Ullmann-type reactions at lower temperatures.

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1][2] (Historical context for NaBH3CN, though NaBH(OAc)3 is preferred today for safety).

  • Organic Syntheses, Coll. Vol. 10. (2004).[3] "General Procedures for Copper-Catalyzed Amination." Provides verified scale-up procedures for aryl amination relevant to Route B.

Disclaimer: These protocols involve hazardous chemicals (hydrides, pressurized vessels). Ensure all safety protocols (PPE, fume hoods) are strictly followed. Yields may vary based on starting material purity.

Sources

Optimization

Technical Support Center: Solving Solubility Issues of N-Isopropyl Anthranilic Acid Derivatives

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for solubility challenges encountered with N-isopropyl anthranilic acid derivatives. These amphoteric co...

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for solubility challenges encountered with N-isopropyl anthranilic acid derivatives. These amphoteric compounds, possessing both a weakly acidic carboxylic acid and a weakly basic secondary amine, present unique solubility hurdles. This center is designed to provide not just solutions, but a foundational understanding of the physicochemical principles at play.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Q1: My compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into an aqueous buffer for my biological assay. What's happening and how can I fix it?

Answer:

This is a classic issue known as "kinetic" insolubility. Your compound is highly soluble in the organic solvent (DMSO), but when rapidly diluted into a predominantly aqueous environment, it crashes out of solution before it can establish a stable, dissolved state at its true thermodynamic solubility limit.[1][2][3]

Root Causes & Mechanistic Explanation:

  • Solvent Shift: The dramatic change in solvent polarity from DMSO to an aqueous buffer reduces the solvent's capacity to keep your lipophilic compound solvated.

  • Supersaturation: You are creating a temporary, supersaturated aqueous solution that is highly unstable. Precipitation is the system's way of rapidly returning to a lower energy state (thermodynamic equilibrium).

  • pH Mismatch: The pH of your final assay buffer may be close to the isoelectric point (pI) of your molecule, the pH at which its net charge is zero, leading to minimal aqueous solubility.

Step-by-Step Mitigation Strategy:

  • Optimize the Dilution Protocol: Avoid adding the aqueous buffer to your DMSO stock. Instead, perform serial dilutions in 100% DMSO to get closer to your final concentration. Then, add a small aliquot of the diluted DMSO stock directly and quickly into the final assay medium with vigorous mixing.[4] This minimizes the time the compound spends in a highly supersaturated state.

  • Reduce Final DMSO Concentration: While DMSO is an excellent solvent, it can also impact biological assays.[5] Aim for the lowest final DMSO concentration possible (ideally <0.5%, and always below 1%) by preparing a more concentrated DMSO stock.[5][6] This allows you to add a smaller volume to your assay.

  • Pre-warm the Assay Medium: Increasing the temperature of the assay buffer can sometimes improve the solubility and dissolution rate of compounds. Ensure the temperature is compatible with your biological system.

  • Consider "Assisted Solubilization": If the above steps fail, the issue is likely the inherent low aqueous solubility of the compound itself. You will need to modify the formulation of your final assay buffer (see advanced methods below).

Q2: I'm seeing highly variable data and poor reproducibility in my cell-based assays. Could this be a solubility problem?

Answer:

Absolutely. Undissolved compound particles can lead to inconsistent and misleading biological data.[4][7] If a compound is not fully in solution, the actual concentration exposed to the cells is unknown and will vary from well to well.

Root Causes & Mechanistic Explanation:

  • Inaccurate Concentration: Only the dissolved portion of the compound is biologically active. Precipitate represents an unquantified amount of your compound that is not interacting with the target.

  • Non-uniform Distribution: Precipitated particles will not be evenly distributed across an assay plate, leading to significant well-to-well variability.

  • Physical Interference: In assays that use optical readouts (e.g., fluorescence, luminescence), light scattering from compound precipitate can directly interfere with the signal, creating artifacts.

Systematic Troubleshooting Workflow:

G cluster_0 Troubleshooting Assay Variability A Observe High Variability in Bioassay Data B Visual Inspection: Check for Precipitate/Cloudiness in Assay Plate Under Microscope A->B C Perform Kinetic Solubility Assay (e.g., Nephelometry) B->C If precipitate is suspected D Is Compound Soluble at Highest Assay Concentration? C->D E Assay Protocol is Validated. Variability is Not Due to Solubility. D->E Yes F Solubility is the Issue. Proceed to Formulation Optimization. D->F No G Re-evaluate Assay Conditions: - Lower Top Concentration - Optimize Dilution Protocol F->G

Caption: Workflow for diagnosing solubility-driven assay variability.

  • Visual Confirmation: Before reading your plates, visually inspect them under a microscope. Look for crystalline particles or a hazy appearance in the wells, especially at the highest concentrations.

  • Run a Kinetic Solubility Test: Perform a formal kinetic solubility assay to determine the solubility limit in your specific assay buffer.[2] This will tell you the maximum concentration at which your compound remains fully dissolved.

  • Adjust Assay Concentrations: If your top assay concentration exceeds the measured kinetic solubility, you must lower it to a point at or below the solubility limit to ensure data integrity.

Q3: I need to formulate a high-concentration dosing solution for an in vivo study, but my N-isopropyl anthranilic acid derivative has very low aqueous solubility. What are my options?

Answer:

Formulating for in vivo studies requires achieving the target concentration in a biocompatible vehicle. Given the amphoteric nature of your compound, a multi-pronged strategy involving pH adjustment, co-solvents, and potentially salt formation is the most effective approach.

Recommended Strategies:

  • pH Adjustment (Primary Strategy): N-isopropyl anthranilic acid derivatives have two ionizable groups: a carboxylic acid (pKa ~4-5) and a secondary amine (pKa ~2-3). Solubility is lowest near the isoelectric point (pI) and increases significantly at pH values above the acidic pKa or below the basic pKa.[8][9][10]

    • To Solubilize as an Anion: Adjust the pH to be at least 2 units above the carboxylic acid pKa (e.g., pH > 6.5). This deprotonates the acid, forming a negatively charged and more water-soluble carboxylate.

    • To Solubilize as a Cation: Adjust the pH to be at least 2 units below the amine pKa (e.g., pH < 1.0). This is often less physiologically compatible and not a preferred route.

  • Use of Co-solvents (Secondary Strategy): Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the vehicle.[11][12][13] They are often used in combination with pH adjustment.

    • Common Co-solvents: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), and ethanol are frequently used.[14]

    • Caution: High concentrations of co-solvents can cause toxicity or undesirable side effects in vivo. Always start with the lowest effective concentration.

  • Salt Formation (Advanced Strategy): Creating a salt form of your compound is a robust method to significantly enhance solubility and dissolution rate.[15][16][17] This involves reacting the parent molecule with a suitable acid or base to form a stable, crystalline salt with improved physicochemical properties.[18][19]

    • For the Carboxylic Acid: Form a salt with a pharmaceutically acceptable base (e.g., sodium, potassium, tromethamine).

    • For the Secondary Amine: Form a salt with an acceptable acid (e.g., HCl, mesylate, sulfate).

Frequently Asked Questions (FAQs)

  • Q: How does the structure of N-isopropyl anthranilic acid derivatives influence their solubility?

    • A: These molecules are amphoteric. The anthranilic acid core provides a carboxylic acid group (weak acid, pKa ~4-5) and a secondary amine group (weak base, pKa ~2-3). Solubility is therefore highly pH-dependent. The molecule is least soluble at its isoelectric point (pI) and becomes more soluble as it acquires a net positive (at low pH) or net negative (at high pH) charge. The N-isopropyl group and any other substitutions on the phenyl ring contribute to the molecule's lipophilicity, which generally decreases aqueous solubility.

  • Q: What is the Henderson-Hasselbalch equation and why is it critical for my work?

    • A: The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the protonated and deprotonated forms of an ionizable group.[9][10] It is essential for predicting how the charge state, and thus the solubility, of your compound will change with pH.[8][20][21] For the carboxylic acid group, the equation is pH = pKa + log([Anion]/[Acid]). Understanding this allows you to rationally select a buffer pH to maximize solubility by ensuring the compound is predominantly in its charged, more soluble form.

  • Q: What is the difference between kinetic and thermodynamic solubility?

    • A: Kinetic solubility is measured by dissolving a compound in DMSO and then diluting it into an aqueous buffer. It measures how well a compound stays in solution under non-equilibrium conditions and is relevant for high-throughput screening and in vitro assays.[2][22][23] Thermodynamic solubility is the true equilibrium solubility, measured by adding an excess of solid compound to a buffer and allowing it to equilibrate over a long period (24-48 hours).[24][25][26] This value is the gold standard for formulation and development.

Data & Visualization

Impact of pH on Compound Ionization

The ionization state of an N-isopropyl anthranilic acid derivative is key to its solubility.

G pH_Low Low pH (e.g., pH 1) pH_Mid Isoelectric Point (pI) (e.g., pH ~3-4) pH_Low->pH_Mid Increase pH Cation Structure: Cationic -COOH (Neutral) -NH(isopropyl)+ (Charged) Solubility: High pH_High High pH (e.g., pH 7.4) pH_Mid->pH_High Increase pH Zwitterion Structure: Zwitterionic / Neutral -COO- (Charged) -NH(isopropyl)+ (Charged) Solubility: Very Low Anion Structure: Anionic -COO- (Charged) -N(isopropyl) (Neutral) Solubility: High

Caption: Ionization states of an N-isopropyl anthranilic acid derivative at different pH values.

Table 1: Solubility of a Model Derivative in Different Vehicles
Vehicle CompositionpHSolubility (µg/mL)Remarks
Deionized Water~5.5< 1Practically Insoluble
Phosphate Buffered Saline (PBS)7.475Moderate solubility due to anionic form
10% PEG-400 in PBS7.4150Co-solvent enhances solubility
20% PEG-400 / 10% Ethanol in Water7.4320Ternary system further improves solubility
0.1 N HCl1.0> 1000High solubility due to cationic form
0.1 N NaOH13.0> 2000Very high solubility due to anionic form

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol determines the thermodynamic solubility of your compound across a range of pH values.

Materials:

  • Solid (crystalline) form of your compound.

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC or UPLC system with UV detector for quantification.

  • Shaking incubator or rotator.

  • 0.22 µm syringe filters.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of each buffer in separate vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[25]

  • Sampling: After incubation, allow the vials to stand for 30 minutes for solids to settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC/UPLC method against a standard curve.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of each buffer to generate the pH-solubility profile.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Streng, W. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Care & Health Systems, S2(004). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 199-205. [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]

  • Williams, H. D., & Lipinski, C. A. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 37(5), 158-161. [Link]

  • Sharma, D., Saini, S., & Singh, G. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 114-119. [Link]

  • Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(6), 1393-1400. [Link]

  • Putra, O. D., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 11(10), 1215. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Domainex. Thermodynamic Solubility Assay. Domainex. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. [Link]

  • BioDuro. ADME Solubility Assay. BioDuro. [Link]

  • Evotec. Thermodynamic Solubility Assay. Evotec. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Creative Bioarray. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange. [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(3), 964. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(7), 1-8. [Link]

Sources

Troubleshooting

minimizing side products in the synthesis of CAS 893727-37-2

This guide serves as a specialized Technical Support Center for researchers synthesizing 2-(Isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2). It focuses on the reductive amination pathway, which is the industry-sta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 2-(Isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2). It focuses on the reductive amination pathway, which is the industry-standard "green" route for this anthranilic acid derivative, while addressing alternative nucleophilic substitution risks.

Technical Support Center: CAS 893727-37-2 Synthesis

Compound Identification: 2-(Isopropylamino)-5-methylbenzoic acid Primary Application: Intermediate for pharmaceutical scaffolds (e.g., glitazones, kinase inhibitors). Core Challenge: Controlling N-monoalkylation vs. over-alkylation and preventing decarboxylation of the anthranilic core.

Critical Impurity Profile

The following table summarizes the most frequent side products detected by HPLC/LC-MS during the reductive amination of 2-amino-5-methylbenzoic acid with acetone.

Impurity IDChemical NameOrigin / MechanismControl Strategy
IMP-A 2-Amino-5-methylbenzoic acidUnreacted Starting Material. Incomplete imine formation or insufficient reducing power.Ensure >5 eq. acetone excess. Use NaBH(OAc)₃ instead of NaBH₄ for better imine selectivity.
IMP-B Methyl 2-(isopropylamino)-5-methylbenzoateEsterification. Occurs if methanol is used as a solvent with acidic catalysts (e.g., acetic acid).Replace MeOH with 1,2-Dichloroethane (DCE) or THF. If MeOH is required, keep temp <25°C.
IMP-C 4-Methyl-N-isopropylanilineDecarboxylation. Thermal degradation of the anthranilic acid core, often during high-temp workup.Strict Temperature Control. Never heat reaction or workup above 50°C. Acidify cautiously.
IMP-D N,N-Diisopropyl-5-methyl-2-aminobenzoic acidOver-Alkylation. Sterically hindered but possible with large excess of acetone/reductant over long times.Monitor reaction time. Stop immediately upon consumption of IMP-A.
IMP-E IsopropanolSide Reduction. Reduction of excess acetone solvent.Harmless solvent impurity. Remove via rotary evaporation.

Reaction Pathway & Troubleshooting Logic

The following diagram maps the synthesis pathway and the divergence points for critical impurities.

SynthesisPathway Start Start: 2-Amino-5-methylbenzoic Acid Imine Intermediate: Imine Species Start->Imine + Acetone (Acid Cat.) ImpA IMP-A: Unreacted SM Start->ImpA Incomplete Conversion ImpB IMP-B: Methyl Ester Start->ImpB MeOH Solvent + Acid Product Target Product: CAS 893727-37-2 Imine->Product + Reductant (NaBH(OAc)3) ImpC IMP-C: Decarboxylated Product->ImpC Heat >50°C (- CO2)

Figure 1: Reaction pathway showing the primary reductive amination route and critical divergence points for impurities.

Technical Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion (High IMP-A)

Q: I still see 15% starting material (IMP-A) after 24 hours. Adding more NaBH₄ doesn't help. What is wrong?

A: This is a classic equilibrium issue.

  • Root Cause: The formation of the imine intermediate is unfavorable or reversible. NaBH₄ is a strong reductant that can reduce the ketone (acetone) to isopropanol faster than it reduces the imine, depleting your electrophile.

  • Solution:

    • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) . It is less reactive toward ketones but highly selective for imines.

    • Pre-activation: Stir the amine and acetone with a catalytic amount of acetic acid (AcOH) for 1 hour before adding the reductant. This shifts the equilibrium toward the imine.

    • Drying: Add molecular sieves (3Å or 4Å) to the reaction to scavenge water, driving imine formation.

Issue 2: Ester Formation (IMP-B)

Q: My LC-MS shows a mass of M+14 relative to the product. Is this the methyl ester?

A: Yes, this is IMP-B .

  • Root Cause: You are likely using Methanol (MeOH) as a solvent in the presence of acetic acid. Anthranilic acids are prone to Fischer esterification even under mild conditions.

  • Solution:

    • Solvent Swap: Switch to 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) . These are non-nucleophilic and dissolve the anthranilic acid well.

    • If MeOH is mandatory: Remove the acid catalyst or keep the temperature strictly below 20°C.

Issue 3: Product Decomposition (IMP-C)

Q: The reaction looked clean on TLC, but after workup and drying, I see a new spot that is less polar. NMR suggests loss of the carboxylic acid.

A: You have thermally decarboxylated your product to form 4-methyl-N-isopropylaniline .

  • Root Cause: Anthranilic acid derivatives are thermally unstable, especially in their zwitterionic form or acidic solution. Heating during rotary evaporation is the culprit.

  • Solution:

    • Cold Workup: Perform all extractions at room temperature.

    • Vacuum Control: Do not heat the water bath above 40°C during solvent removal. Use a high-vacuum pump to remove solvents at lower temperatures.

Optimized Protocol: Minimizing Side Products

This protocol is designed to be self-validating, ensuring high conversion while suppressing esterification and decarboxylation.

Reagents:

  • 2-Amino-5-methylbenzoic acid (1.0 eq)

  • Acetone (5.0 eq) - Acts as reagent and co-solvent

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (10 volumes)

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Shift):

    • Charge reaction vessel with 2-Amino-5-methylbenzoic acid and DCE.

    • Add Acetone (5.0 eq) and Acetic Acid (1.0 eq).

    • Stir at 20–25°C for 60 minutes . Checkpoint: The mixture may clarify as the imine forms.

  • Selective Reduction:

    • Cool the mixture to 0–5°C .

    • Add STAB (1.5 eq) portion-wise over 30 minutes. Reason: Controls exotherm and prevents localized over-reduction.

    • Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup (Crucial for Purity):

    • Quench with saturated NaHCO₃ (pH 8). Do not use strong base (NaOH) to avoid salt formation issues.

    • Extract with DCM. Discard organic layer? NO.

    • Specific Extraction Logic:

      • The product is an amino acid (amphoteric).[1]

      • Step A (Remove Neutrals): Adjust aqueous layer to pH >10. Extract with DCM. The impurities (decarboxylated aniline, ester) go into the organic layer. Keep the Aqueous Layer.

      • Step B (Isolate Product): Carefully adjust aqueous layer to pH 4–5 (isoelectric point) using 1M citric acid. The product will precipitate.[1]

      • Step C: Filter the solid or extract with EtOAc.

  • Drying:

    • Dry EtOAc layer over Na₂SO₄.

    • Concentrate at <40°C .

Troubleshooting Flowchart

Use this decision tree to resolve issues in real-time.

Troubleshooting Start Start Analysis: Check HPLC/TLC SM_Left Is SM (IMP-A) > 5%? Start->SM_Left New_Spot Is there a new non-polar spot? SM_Left->New_Spot No Action_SM Action: Add 2.0 eq Acetone + 0.5 eq STAB SM_Left->Action_SM Yes Check_Mass Check Mass (LC-MS) New_Spot->Check_Mass Yes Success Purity > 98% Proceed to Isolation New_Spot->Success No Res_Ester Mass = M+14 (Ester) Action: Switch Solvent to DCE/THF Check_Mass->Res_Ester M+14 Res_Decarb Mass = M-44 (Decarb) Action: Lower Workup Temp <40°C Check_Mass->Res_Decarb M-44

Figure 2: Decision tree for identifying and resolving impurity issues during synthesis.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

  • Sigma-Aldrich. "Product Specification: 2-(Isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2)." Sigma-Aldrich Catalog. Link

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." MasterOrganicChemistry.com. Link

Sources

Optimization

optimizing reaction temperature for N-alkylation of aminobenzoic acids

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reaction Temperature Optimization & Selectivity Control Welcome to the Technical Support Center Hello. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reaction Temperature Optimization & Selectivity Control

Welcome to the Technical Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because the N-alkylation of aminobenzoic acids (ABAs) is deceivingly simple. On paper, it is a standard SN2 or reductive amination. In the flask, it is a battle between chemoselectivity (N- vs. O-alkylation) and polyalkylation (mono- vs. di-alkylation).

Temperature is your primary control rod in this reactor. This guide moves beyond generic "room temperature" advice to explain the thermodynamic consequences of your thermal choices.

Module 1: The Thermodynamics of Selectivity

To optimize temperature, you must visualize the competing pathways. N-alkylation is generally the kinetically favored product due to the higher nucleophilicity of the nitrogen lone pair compared to the carboxylate oxygen. However, the carboxylate is often more abundant (if deprotonated) and O-alkylation is often the thermodynamically stable ester product, especially at high temperatures.

Mechanism & Temperature Influence

The following diagram illustrates the critical decision points where temperature (


) dictates the product distribution.

ReactionPathways Start Aminobenzoic Acid (Substrate) Inter Intermediate (Amine + Alkyl Halide) Start->Inter Base/Solvent N_Alk N-Alkylated Product (Kinetic Product) Inter->N_Alk Low T (<60°C) Soft Electrophile O_Alk O-Alkylated Ester (Thermodynamic Side-Product) Inter->O_Alk High T (>80°C) Hard Electrophile Cyclic Quinazolinone/Cyclic (Ortho-isomer specific) Inter->Cyclic High T (>100°C) Ortho-isomer only Di_Alk N,N-Dialkylated (Over-reaction) N_Alk->Di_Alk High T Excess Reagent

Figure 1: Reaction pathways for aminobenzoic acids. Green paths indicate desired kinetic control; red/yellow paths indicate thermal side-reactions.

Module 2: Troubleshooting by Symptom

Use this matrix to diagnose your specific failure mode.

Symptom A: "I am seeing significant ester formation (O-alkylation)."
  • Root Cause: The reaction temperature is too high, pushing the system toward thermodynamic control, or the base is too strong/hard (e.g., NaH), creating a "naked" carboxylate anion that acts as a hard nucleophile.

  • The Fix:

    • Lower Temperature: Drop reaction temperature to 0–25°C .

    • Change Base: Switch to a "softer" base like Cs2CO3 or K2CO3 which coordinates with the carboxylate, masking it from alkylation [1].

    • Solvent: Avoid HMPA or pure DMSO if possible; use DMF or Acetonitrile.

Symptom B: "I have a mixture of Mono- and Di-alkylated products."
  • Root Cause: The Mono-alkylated product is more nucleophilic than the starting material (inductive effect of the alkyl group). High T accelerates the second addition.

  • The Fix:

    • Stepwise Heating: Start the addition at -10°C to 0°C , then slowly warm to RT. Do not heat to reflux until conversion stalls.

    • Switch Method: Abandon direct alkylation (SN2) for Reductive Amination (Protocol B below). This is the gold standard for stopping at mono-alkylation [2].

Symptom C: "Reaction stalls at 50% conversion."
  • Root Cause: Aminobenzoic acids (especially ortho or para) have poor solubility in non-polar solvents, or the amine is deactivated by the electron-withdrawing carboxyl group.

  • The Fix:

    • Solubility Check: Ensure the substrate is fully dissolved before adding the electrophile. Heating to 40–50°C during dissolution (before reagent addition) is acceptable.

    • Catalysis: Add 10 mol% KI (Finkelstein reaction) to generate a more reactive alkyl iodide in situ, allowing the reaction to proceed at lower T [3].

Module 3: Standard Operating Procedures (Protocols)

Protocol A: Direct Alkylation (SN2)

Best for: Primary alkyl halides, non-sensitive substrates.

StepActionCritical Parameter
1 Dissolve Aminobenzoic Acid (1.0 eq) in DMF (0.2 M).Ensure dry solvent.
2 Add K2CO3 (2.0 eq).T = 25°C .[1] Stir 15 min to deprotonate COOH.
3 Cool System. T = 0°C (Ice bath).
4 Add Alkyl Halide (1.1 eq) dropwise.Slow addition prevents local hot-spots.
5 Monitor via LC-MS/TLC.Warm to RT only if no reaction after 2h.
6 Optional: Heat to 60°C.Only if conversion <10% at RT.
Protocol B: Reductive Amination (Recommended)

Best for: Mono-alkylation selectivity, avoiding esterification.

StepActionCritical Parameter
1 Mix Aminobenzoic Acid (1.0 eq) + Aldehyde (1.1 eq) in MeOH/DCM (3:1).T = RT . Add MgSO4 to sequester water.
2 Stir for 2–4 hours (Imine formation).Monitor disappearance of aldehyde.
3 Cool System. T = 0°C .
4 Add NaBH(OAc)3 (1.5 eq) in portions.Do not use NaBH4 (too strong/fast).
5 Stir overnight.Allow to warm to RT naturally.

Module 4: FAQ (Specific Scenarios)

Q: I am working with Anthranilic Acid (Ortho-isomer). Why is my yield lower than the Para-isomer? A: The ortho-isomer forms an intramolecular hydrogen bond between the amine and the carboxyl group. This "locks" the lone pair, reducing nucleophilicity.

  • Implication: You often need higher temperatures (60–80°C) to break this H-bond and react.

  • Warning: At these temperatures, ortho-derivatives are prone to cyclization (forming isatoic anhydrides or quinazolinones). Strict monitoring is required.

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of deactivated amines (like ABAs). However, it promotes thermodynamic products (esters). Use it only for short bursts (5-10 min) at moderate T (80°C) and use a sealed vessel to prevent solvent loss [3].

Q: How do I remove the O-alkylated byproduct if it forms? A: Saponification. Treat the crude mixture with LiOH in THF/Water at RT. This will hydrolyze the ester (O-alkyl) back to the acid without cleaving the N-alkyl bond (which is an amine, not an amide).

References

  • Chemoselectivity of N- vs O-Alkylation

    • Mechanism & Base Effects:[2][3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorg.[4] Med. Chem. Lett. (2013).[4][5][6]

  • Reductive Amination Selectivity

    • Protocol & Reagents: "Reductive Amination with Sodium Triacetoxyborohydride."[2][7] J. Org. Chem. (1996).[7]

  • Optimization of Reaction Conditions

    • Temperature & Catalysis: "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines" (Applicable to general secondary amine synthesis). BenchChem Technical Notes.
  • Anthranilic Acid Specifics

    • Cyclization Risks: "Expedient Synthesis of N-Acyl Anthranilamides... by Rh(III)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative FTIR Analysis of N-Isopropyl vs. Carboxylic Acid Groups

The following guide is structured as a high-level technical resource for researchers characterizing functionalized polymers and small molecules. It synthesizes vibrational spectroscopy principles with practical, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for researchers characterizing functionalized polymers and small molecules. It synthesizes vibrational spectroscopy principles with practical, field-proven experimental strategies.

Executive Summary

Differentiating between N-isopropyl groups (common in thermo-responsive polymers like PNIPAM) and carboxylic acid groups (common in pH-responsive moieties like PAA) is a critical task in synthesizing smart hydrogels and drug delivery systems.[1] While both contain carbonyl (C=O) features, their vibrational signatures differ significantly in the fingerprint region and response to environmental stimuli.[1] This guide provides a definitive spectral breakdown, a self-validating experimental protocol, and a logic flow for unambiguous identification.

Fundamental Spectral Anatomy[1][2]

The distinction lies not just in the carbonyl region, but in the specific deformation modes of the alkyl substructures and the hydrogen-bonding behavior of the hydroxyls.

Comparative Absorption Table
Vibrational ModeN-Isopropyl Group (e.g., PNIPAM)Carboxylic Acid (e.g., PAA)Diagnostic Value
O-H Stretch Absent (unless hydrated)2500–3300 cm⁻¹ (Very Broad)High. The "Acid Beard" overlaps C-H stretches; distinct from sharper N-H.[1]
N-H Stretch ~3290–3300 cm⁻¹ (Sharp/Medium)AbsentMedium. Often obscured if sample is wet or acid O-H is present.[1]
C-H Stretch 2970 cm⁻¹ (Asym), 2875 cm⁻¹ (Sym)~2900–3000 cm⁻¹Low. Overlap makes specific assignment difficult without deconvolution.
C=O[1] Stretch 1640–1650 cm⁻¹ (Amide I)1700–1730 cm⁻¹ (Dimer)Critical. Amide I is lower freq.[1] than Acid C=O.[2][3][4][5][6][7][8]
N-H Bend 1540–1550 cm⁻¹ (Amide II)N/AHigh. Confirms amide presence.[1]
COO⁻ (Ionized) N/A1550 cm⁻¹ (Asym), 1400 cm⁻¹ (Sym)Definitive. Appears only upon neutralization (pH > pKa).[1]
Gem-Dimethyl 1380–1387 cm⁻¹ & 1366 cm⁻¹ AbsentHigh. The "Isopropyl Doublet" is the fingerprint signature.
C-O Stretch N/A1210–1320 cm⁻¹ Medium. Useful if fingerprint region is clean.
Key Mechanistic Insights[1]
  • The Isopropyl Doublet (Gem-Dimethyl Deformation): The most overlooked yet reliable indicator for the N-isopropyl group is the doublet at 1380–1360 cm⁻¹ . This arises from the symmetric deformation of the two methyl groups attached to the same carbon. A single peak here suggests a linear methyl; a split peak (doublet) confirms the isopropyl structure.[1]

  • The "Acid Dimer" Shift: Carboxylic acids in solid or concentrated states exist primarily as hydrogen-bonded dimers. This lowers the C=O frequency to 1700–1730 cm⁻¹ . In dilute solution or gas phase, the monomeric C=O shifts higher (~1760 cm⁻¹), but this is rarely seen in polymer films/pellets.[1]

  • Amide I vs. Acid C=O: The Amide I band (C=O stretch) is lowered to ~1650 cm⁻¹ due to resonance with the nitrogen lone pair. This ~50-70 cm⁻¹ separation from the Acid C=O allows for simultaneous quantification in copolymers.

Experimental Protocol: Self-Validating FTIR Workflow

Objective: To obtain high-fidelity spectra that allow deconvolution of overlapping bands. Method: Attenuated Total Reflectance (ATR) or Transmission (KBr Pellet).[1] Validation Step: The protocol includes a "pH Swing" test to confirm carboxylic acid presence.

Step 1: Sample Preparation
  • Solids/Powders: Dry samples in a vacuum oven at 40°C for 24 hours. Why? Residual water absorbs strongly at 1640 cm⁻¹ (H-O-H bend) and 3400 cm⁻¹ (O-H stretch), masking Amide I and N-H bands.[1]

  • Hydrogels: Lyophilize (freeze-dry) to form a porous cake.[1] Do not analyze wet hydrogels directly unless using specialized ATR cells, as water opacity will blind the detector in critical regions.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving fine splitting).

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect a fresh background air spectrum immediately before the sample.

Step 3: The "pH Swing" Validation (The Gold Standard)

If distinguishing between Amide I and Acid C=O is ambiguous due to overlap:

  • Acidic Scan: Treat a small portion of the sample with 0.1M HCl, dry, and scan. Result: Carboxylic groups are protonated (COOH).[1] Look for peak at 1700–1730 cm⁻¹ .

  • Basic Scan: Treat with 0.1M NaOH, dry, and scan. Result: Carboxylic groups become carboxylates (COO⁻).[1]

    • Observation: The band at 1700 cm⁻¹ disappears .

    • New Bands: Two new bands appear at ~1550 cm⁻¹ (asymmetric stretch) and ~1400 cm⁻¹ (symmetric stretch).[1]

    • Control: The N-isopropyl Amide I band (~1650 cm⁻¹) and Isopropyl doublet (~1380 cm⁻¹) will remain largely unchanged (though slight shifts due to H-bonding changes may occur).[1]

Visualizations

Diagram 1: Spectral Identification Logic Tree

This decision tree guides the researcher through the spectral features to confirm functional groups.

FTIR_Identification_Logic Start Start: Analyze FTIR Spectrum Check_CO Check Carbonyl Region (1600 - 1750 cm⁻¹) Start->Check_CO Band_1700 Band at 1700-1730 cm⁻¹? Check_CO->Band_1700 Yes Band_1650 Band at ~1650 cm⁻¹? Check_CO->Band_1650 Yes Check_OH Check 2500-3300 cm⁻¹ Band_1700->Check_OH Check_Fingerprint Check Fingerprint (1360-1390 cm⁻¹) Band_1650->Check_Fingerprint Broad_OH Very Broad 'Beard' (2500-3300 cm⁻¹) Check_OH->Broad_OH Yes Sharp_NH Sharp/Medium Band (~3300 cm⁻¹) Check_OH->Sharp_NH If Amide Iso_Doublet Doublet at 1366 & 1387 cm⁻¹ Check_Fingerprint->Iso_Doublet Yes Confirm_Acid CONFIRMED: Carboxylic Acid Group (COOH Dimer) Broad_OH->Confirm_Acid Confirm_Amide CONFIRMED: N-Isopropyl Amide (PNIPAM-like) Sharp_NH->Confirm_Amide Iso_Doublet->Check_OH Confirm_Acid->Confirm_Amide Co-polymer? Check both

Caption: Logical decision tree for differentiating N-isopropyl and Carboxylic Acid moieties based on primary and secondary spectral bands.

Diagram 2: Experimental Workflow with Validation

This diagram illustrates the "pH Swing" validation method.

Experimental_Workflow Sample Unknown Polymer Sample Dry Vacuum Dry (Remove Water) Sample->Dry Scan_Native FTIR Scan (Native) Dry->Scan_Native Decision Ambiguous C=O Region? Scan_Native->Decision Treat_Base Treat with NaOH (pH > pKa) Decision->Treat_Base Yes (Overlap) Compare Compare Spectra Decision->Compare No (Distinct Peaks) Scan_Base FTIR Scan (Ionized) Treat_Base->Scan_Base Scan_Base->Compare Result_Acid 1700 cm⁻¹ shifts to 1550/1400 cm⁻¹ -> Acid Present Compare->Result_Acid Result_Amide 1650 cm⁻¹ Band Stable -> Amide Present Compare->Result_Amide

Caption: "pH Swing" workflow to definitively validate the presence of carboxylic acid groups in the presence of interfering amide bands.

References

  • MDPI. "Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers." Polymers.[9] Available at: [Link][1]

  • NIST Chemistry WebBook. "Isopropyl Alcohol (Infrared Spectrum)." National Institute of Standards and Technology.[10] Available at: [Link][1]

  • LibreTexts Chemistry. "Spectroscopy of Carboxylic Acid Derivatives." Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. "ATR-FTIR Spectroscopic Study on Hydrogen Bonding of Poly(N-isopropylacrylamide-co-sodium acrylate) Gel." Available at: [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Carboxylic Acids." Organic Chemistry at CU Boulder. Available at: [Link][1]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of CAS 893727-37-2 vs. Rivaroxaban

Executive Summary CAS 893727-37-2 , chemically known as 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione , is a critical synthetic intermediate and process-related i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 893727-37-2 , chemically known as 2-({(5S)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione , is a critical synthetic intermediate and process-related impurity (often designated as Impurity-14 or the Phthalimido-precursor ) in the manufacturing of the anticoagulant Rivaroxaban .

This guide provides a technical comparison of the MS/MS fragmentation patterns of CAS 893727-37-2 against the final drug product, Rivaroxaban. Distinguishing these two is vital for Quality Control (QC) and impurity profiling, as they share a substantial structural core but exhibit distinct ionization behaviors and fragmentation signatures due to the substitution of the 5-chlorothiophene moiety with a phthalimide protecting group.

Part 1: Structural & Mechanistic Basis

The Structural Divergence

To interpret the mass spectra, one must understand the structural "chassis" shared by both molecules and the specific "payload" that differentiates them.

FeatureRivaroxaban (Target) CAS 893727-37-2 (Impurity/Intermediate)
Formula C₁₉H₁₈ClN₃O₅SC₂₂H₁₉N₃O₅
Monoisotopic Mass 435.07 Da421.13 Da
Precursor Ion [M+H]⁺ m/z 436.1 m/z 422.1
Differentiating Moiety 5-Chlorothiophene-2-carboxamidePhthalimide (Isoindole-1,3-dione)
Shared Core (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-oneSame
Mechanistic Fragmentation Logic (ESI-CID)

In Electrospray Ionization (ESI) positive mode, both molecules protonate readily at the amide nitrogens or the morpholinone ring. Upon Collision-Induced Dissociation (CID):

  • Rivaroxaban typically cleaves at the amide bond linking the thiophene to the oxazolidinone, yielding a characteristic chlorothiophene acyl ion (m/z 145) or the complementary core fragment.

  • CAS 893727-37-2 lacks the amide linkage. Instead, the phthalimide group acts as a distinct leaving group or charge retainer. The C-N bond connecting the phthalimide to the methyl-oxazolidinone is the primary weak point, leading to signals at m/z 147 (protonated phthalimide) or the amine core at m/z 275 .

Part 2: Comparative Fragmentation Analysis

The following data compares the diagnostic ions observed in Q-TOF or Triple Quadrupole MS/MS experiments.

Primary Precursor & Product Ions
ParameterRivaroxaban (Standard)CAS 893727-37-2 (Alternative)Interpretation
Parent Ion 436.1 ([M+H]⁺)422.1 ([M+H]⁺)14 Da mass difference allows initial separation, but isotopic envelopes can overlap in low-res MS.
Dominant Fragment 1 m/z 145.0 m/z 147.0 Critical Differentiator: RVR yields chlorothiophene; CAS 893727 yields phthalimide.
Dominant Fragment 2 m/z 231.1 m/z 275.1 RVR fragment involves amide cleavage; CAS 893727 fragment represents the de-protected amine core.
Secondary Fragment m/z 292.1m/z 130.0Phthalic anhydride-like ion (m/z 130) is unique to the impurity.
Detailed Pathway Mapping
  • Rivaroxaban Pathway: The molecule cleaves at the amide bond. The charge can remain on the 5-chlorothiophene (m/z 145) or the oxazolidinone-morpholinone core. Further fragmentation of the core yields m/z 231 (oxazolidinone ring opening).

  • CAS 893727-37-2 Pathway: The phthalimide group is bulky and stable. High collision energy (CE) often cleaves the N-C bond between the phthalimide nitrogen and the exocyclic methylene.

    • Pathway A: Charge retention on Phthalimide

      
      m/z 147 .
      
    • Pathway B: Neutral loss of Phthalimide (147 Da)

      
      m/z 275  (Core Amine).
      

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the parallel fragmentation logic, highlighting the divergence points that allow for selective detection.

FragmentationPathway cluster_RVR Rivaroxaban (Standard) cluster_CAS CAS 893727-37-2 (Impurity 14) RVR_Parent Precursor [M+H]+: m/z 436 (Chlorothiophene-Amide) RVR_Frag1 Fragment: m/z 145 (Chlorothiophene Acyl Ion) RVR_Parent->RVR_Frag1 Amide Bond Cleavage (Primary Transition) RVR_Frag2 Fragment: m/z 231 (Oxazolidinone Core) RVR_Parent->RVR_Frag2 Core Fragmentation CAS_Parent Precursor [M+H]+: m/z 422 (Phthalimide-Protected) CAS_Frag1 Fragment: m/z 147 (Protonated Phthalimide) CAS_Parent->CAS_Frag1 N-C Bond Cleavage (Diagnostic for Phthalimide) CAS_Frag2 Fragment: m/z 275 (De-protected Amine Core) CAS_Parent->CAS_Frag2 Neutral Loss of Phthalimide (-147 Da) CAS_Frag3 Fragment: m/z 130 (Phthalic Anhydride Ion) CAS_Frag1->CAS_Frag3 Secondary Loss of NH3/OH

Figure 1: Comparative fragmentation tree showing the divergence between the Chlorothiophene-based Rivaroxaban and the Phthalimide-based CAS 893727-37-2.

Part 4: Experimental Protocol (Impurity Profiling)

This protocol is designed to separate and identify CAS 893727-37-2 in a bulk Rivaroxaban sample using LC-MS/MS.[1]

Sample Preparation
  • Solvent: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Concentration: Dilute to 10 µg/mL for MS tuning; use 1 mg/mL for impurity hunting.

  • Filtration: 0.22 µm PTFE filter to remove particulates.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Elution of polar to non-polar impurities)
      
    • Note: CAS 893727-37-2 is more hydrophobic than the amine intermediate but likely elutes close to Rivaroxaban due to the bulky phthalimide group.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Settings (Triple Quadrupole)

To specifically target this impurity in a background of Rivaroxaban, use Multiple Reaction Monitoring (MRM) .

AnalytePolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)Purpose
Rivaroxaban Positive436.1145.025Quant/ID
CAS 893727-37-2 Positive422.1 147.0 20-30Specific ID
CAS 893727-37-2 Positive422.1 275.1 15-20Confirmation
Data Interpretation (Self-Validating Step)
  • Retention Time Check: If a peak appears at m/z 422, check for the absence of m/z 145 (Chlorothiophene). If m/z 145 is present, it may be a different impurity or an artifact.

  • Ratio Validation: For CAS 893727-37-2, the ratio of m/z 147 to m/z 275 should remain constant across the peak width.

References

  • PubChem. (n.d.). Compound Summary: 2-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Sekhar Reddy, B. R., et al. (2013). Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS. Biomedical Chromatography. Retrieved from [Link]

  • Ramisetti, N. R., & Kuntamukkala, R. (2014). Development of LC-PDA-MS/MS method for the identification and characterization of stress degradation products and process related impurities of Rivaroxaban. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Substance Registration System: UNII-2XRK8YBC47. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Spectroscopy of 2-(Isopropylamino)-5-methylbenzoic Acid and Structural Analogs

In the landscape of pharmaceutical and materials science research, the characterization of novel small molecules is a foundational step. Among the array of analytical techniques available, UV-Visible (UV-Vis) spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the characterization of novel small molecules is a foundational step. Among the array of analytical techniques available, UV-Visible (UV-Vis) spectroscopy stands out for its simplicity, accessibility, and the wealth of information it provides about a molecule's electronic structure. This guide focuses on 2-(Isopropylamino)-5-methylbenzoic acid, a substituted anthranilic acid derivative. Due to a lack of published spectral data for this specific compound, this guide provides a robust, field-proven protocol for its analysis. Furthermore, it presents a comparative analysis of the expected spectral features of the target molecule against known data from its structural analogs: Benzoic Acid, Anthranilic Acid, and N-Methylanthranilic Acid. This approach allows researchers to predict the spectral behavior of 2-(Isopropylamino)-5-methylbenzoic acid and provides a solid framework for empirical validation.

The Principle: Understanding Chromophores in Substituted Benzoic Acids

The UV-Vis absorption of the compounds discussed here originates from π → π* transitions within the benzene ring and associated functional groups. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature of the substituents on the aromatic ring.

  • Benzoic Acid: The parent chromophore, the benzene ring conjugated with a carboxyl group, displays characteristic absorption bands. In an acidic mobile phase (pH ≤ 3), benzoic acid typically shows absorption maxima around 194 nm, 230 nm, and 274 nm.[1]

  • Anthranilic Acid (2-Aminobenzoic Acid): The addition of an amino group (-NH2) ortho to the carboxylic acid introduces an auxochrome. The lone pair of electrons on the nitrogen atom can donate into the π-system of the ring, a phenomenon known as resonance. This electron-donating effect extends the conjugated system, lowering the energy required for the π → π* transition. Consequently, a bathochromic (red) shift to longer wavelengths is observed. Anthranilic acid in solution exhibits strong absorption at approximately 321-324 nm.[2][3]

  • N-Alkylation and Steric Effects: Replacing the hydrogens on the amino group with alkyl groups, such as in N-methylanthranilic acid and our target, 2-(Isopropylamino)-5-methylbenzoic acid, further modifies the electronic environment. Alkyl groups are weak electron-donating groups and can cause a slight bathochromic shift. However, bulky groups like isopropyl can introduce steric hindrance, potentially forcing the carboxyl and amino groups out of planarity with the benzene ring. This disruption of coplanarity can reduce the extent of conjugation, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity compared to a less hindered analog.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield high-quality, reproducible UV-Vis spectra for 2-(Isopropylamino)-5-methylbenzoic acid and its analogs. The causality behind each step is explained to ensure scientific integrity.

Objective: To determine the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) of 2-(Isopropylamino)-5-methylbenzoic acid in a suitable solvent.

Materials:

  • 2-(Isopropylamino)-5-methylbenzoic acid (Purity ≥ 95%)

  • Methanol (Spectroscopic Grade)

  • Calibrated UV-Vis Spectrophotometer (e.g., Lambda 35)

  • Quartz Cuvettes (1 cm path length)

  • Calibrated Analytical Balance

  • Volumetric Flasks (Class A)

  • Micropipettes (Calibrated)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Methanol prep1->prep2 prep3 Prepare Stock Solution (e.g., 100 mg/L) prep2->prep3 prep4 Perform Serial Dilutions (e.g., 2, 4, 6, 8, 10 mg/L) prep3->prep4 acq4 Measure Absorbance of each dilution prep4->acq4 Analyze Samples acq1 Calibrate Spectrophotometer acq2 Set Wavelength Range (e.g., 200-400 nm) acq1->acq2 acq3 Blank with Methanol acq2->acq3 acq3->acq4 an1 Identify λmax acq4->an1 Spectral Data an2 Plot Calibration Curve (Absorbance vs. Concentration) an1->an2 an3 Calculate Molar Absorptivity (ε) from Beer-Lambert Law (A = εbc) an2->an3

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure:

  • Solvent Selection: Methanol is chosen as the solvent due to its transparency in the UV region of interest (>210 nm) and its ability to dissolve the analyte. Polar solvents can influence the position of absorption bands; therefore, consistency in solvent choice is critical for comparative studies.[4]

  • Preparation of Stock Solution: Accurately weigh approximately 10.0 mg of 2-(Isopropylamino)-5-methylbenzoic acid. Transfer it quantitatively to a 100 mL volumetric flask and dissolve in and dilute to the mark with spectroscopic grade methanol. This creates a 100 mg/L stock solution. The use of Class A volumetric flasks is essential for accuracy.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of standards (e.g., 2, 4, 6, 8, and 10 mg/L) in 10 mL volumetric flasks using methanol. This concentration range is chosen to ensure absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Instrument Setup and Blanking: Turn on the spectrophotometer and allow the lamps to stabilize. Set the wavelength range to scan from 400 nm down to 200 nm. Fill a quartz cuvette with the methanol blank and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.

  • Spectral Acquisition: Starting with the most dilute standard, rinse the sample cuvette twice with the solution to be measured. Fill the cuvette and record the absorption spectrum. Repeat for all standards.

  • Data Analysis:

    • From the spectrum of the highest concentration standard, identify the wavelength of maximum absorbance (λmax).

    • Create a calibration curve by plotting the absorbance at λmax versus the concentration for each standard.

    • Perform a linear regression on the data. The slope of the line corresponds to the product of molar absorptivity (ε) and path length (b). Since b = 1 cm, the slope is equal to ε (when concentration is in mol/L).

Comparative Spectral Analysis

The following table summarizes the known UV-Vis data for the structural analogs and provides a reasoned prediction for 2-(Isopropylamino)-5-methylbenzoic acid.

Compound NameStructureλmax (nm)Rationale for Spectral Properties
Benzoic Acid C6H5COOH~230, ~274[1]The fundamental chromophore. Absorptions are due to π → π* transitions within the benzene ring, perturbed by the carboxyl group.
Anthranilic Acid 2-NH2-C6H4COOH~321[2]The electron-donating amino group acts as a powerful auxochrome, causing a significant bathochromic shift compared to benzoic acid.
N-Methylanthranilic Acid 2-(CH3NH)-C6H4COOH~336[5]The methyl group is weakly electron-donating, leading to a further slight bathochromic shift compared to anthranilic acid.
2-(Isopropylamino)-5-methylbenzoic acid 2-((CH3)2CHNH)-5-CH3-C6H4COOHPredicted: ~330-340 nm Prediction: The isopropyl group is bulkier than a methyl group, potentially causing steric hindrance that slightly disrupts the planarity of the N-H and C=O bonds with the ring. This could lead to a slight hypsochromic (blue) shift relative to N-methylanthranilic acid. However, the electron-donating nature of the isopropyl and the additional methyl group on the ring would still ensure a significant bathochromic shift relative to anthranilic acid. The final λmax is predicted to be in a similar region to N-methylanthranilic acid, but empirical measurement is required for confirmation.

Structural Comparison Diagram:

G cluster_benzoic Benzoic Acid cluster_anthranilic Anthranilic Acid cluster_nmethyl N-Methylanthranilic Acid cluster_target 2-(Isopropylamino)-5-methylbenzoic acid BA BA AA AA BA->AA + NH2 NMA NMA AA->NMA + CH3 on N TARGET TARGET NMA->TARGET + Isopropyl on N + CH3 on Ring

Caption: Structural evolution from benzoic acid to the target compound.

Conclusion

While published UV-Vis spectral data for 2-(Isopropylamino)-5-methylbenzoic acid is not available, a robust prediction can be made based on the well-understood principles of electronic spectroscopy and the known data of its structural analogs. The presence of the N-isopropylamino and 5-methyl groups is expected to result in a primary absorption band (λmax) in the range of 330-340 nm when measured in a polar solvent like methanol. This predicted bathochromic shift, relative to benzoic and anthranilic acid, is a logical consequence of extended conjugation and electron-donating substituent effects. The detailed experimental protocol provided herein offers a clear, self-validating pathway for researchers to empirically determine the precise spectral characteristics of this molecule, enabling its confident identification and quantification in future studies.

References

  • Growth and Characterization of Anthranilic acid Crystals. (2016). Journal of Advances in Chemistry, 12(11). Available at: [Link]

  • UV–visible spectra of the anthranilic acid and the complexes (1–10). ResearchGate. Available at: [Link]

  • Allouche, F., et al. (2025). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. Journal of Electrochemical Science and Engineering. Available at: [Link]

  • UV-vis spectra for co-polymer of aniline with anthranilic acid layer in... ResearchGate. Available at: [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018). Royal Society Publishing. Available at: [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. Available at: [Link]

  • UV Choice of Solvent and Solvent Effect. Scribd. Available at: [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011). MDPI. Available at: [Link]

  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. Available at: [Link]

  • Solvent Effects. Shivaji College. Available at: [Link]

  • Experimental UV spectra of benzoic acid derivatives. ResearchGate. Available at: [Link]

  • 5-Methylanthranilic acid. PubChem. Available at: [Link]

  • N-Methylanthranilic acid. PubChem. Available at: [Link]

  • Microspeciation diagram of N-methylanthranilic acid in the aqueous solution… ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for N-isopropyl-5-methylanthranilic Acid

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. When a new compound like N-isopropy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. When a new compound like N-isopropyl-5-methylanthranilic acid emerges from synthesis, its elemental composition serves as a fundamental determinant of its identity and purity. This guide provides an in-depth comparison of elemental analysis standards, offering a technical narrative grounded in field-proven insights to ensure the integrity of your analytical data.

The Critical Role of Elemental Analysis in Drug Development

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a quantitative technique that provides the empirical formula of a compound. For a novel molecule such as N-isopropyl-5-methylanthranilic acid, this analysis is not merely a procedural step but a critical validation of its chemical structure. Any deviation from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have profound implications for its downstream applications, particularly in a pharmaceutical context.

Theoretical Elemental Composition of N-isopropyl-5-methylanthranilic Acid

Before embarking on any experimental work, it is imperative to establish the theoretical elemental composition of the target molecule. This serves as the benchmark against which all experimental results will be compared.

The molecular formula for N-isopropyl-5-methylanthranilic acid is C₁₁H₁₅NO₂ .

Based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.007 g/mol ), and oxygen (15.999 g/mol ), the molecular weight of N-isopropyl-5-methylanthranilic acid is 193.24 g/mol .

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (11 * 12.011 / 193.24) * 100% = 68.36%

  • Hydrogen (H): (15 * 1.008 / 193.24) * 100% = 7.82%

  • Nitrogen (N): (1 * 14.007 / 193.24) * 100% = 7.25%

These theoretical values are the gold standard for our analytical investigation.

Experimental Protocol: CHN Combustion Analysis

The most prevalent and reliable method for determining the carbon, hydrogen, and nitrogen content in organic compounds is high-temperature combustion analysis.[1] This technique involves the complete combustion of the sample in a controlled oxygen environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).

Here, we outline a detailed, self-validating protocol for the elemental analysis of N-isopropyl-5-methylanthranilic acid.

Instrumentation and Consumables:
  • Elemental Analyzer: A calibrated instrument capable of CHN analysis with a thermal conductivity detector (TCD).

  • Microbalance: Capable of accurately weighing to at least 0.001 mg.

  • Tin Capsules: For sample encapsulation.

  • Certified Reference Material (CRM): e.g., Acetanilide or Sulfanilamide with certified C, H, and N values.

  • In-house Reference Material (Optional but Recommended): A well-characterized, stable batch of a compound with a similar matrix to the analyte.

  • High-Purity Helium and Oxygen: For carrier and combustion gases.

Step-by-Step Methodology:
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified reference material (CRM). This establishes a calibration curve that correlates the detector response to the known elemental concentrations in the CRM. The use of a CRM ensures metrological traceability to national or international standards.[2][3][4]

  • Sample Preparation:

    • Ensure the N-isopropyl-5-methylanthranilic acid sample is homogenous and completely dry to avoid skewed hydrogen and oxygen (if measured) values.[5]

    • Accurately weigh approximately 1-2 mg of the sample into a tin capsule using a microbalance. The precise weight is critical for accurate calculations.

    • Securely seal the tin capsule to ensure no sample loss prior to analysis.

  • Analysis Sequence:

    • Begin the analytical run with several blanks (empty tin capsules) to establish a baseline and ensure the system is clean.

    • Analyze the CRM multiple times (n≥3) to verify the calibration and assess system performance. The results should fall within the certified uncertainty of the CRM.

    • If using an in-house standard, analyze it to monitor for any instrument drift over time.

    • Analyze the N-isopropyl-5-methylanthranilic acid samples in duplicate or triplicate.

    • Intersperse CRMs or in-house standards throughout the sample sequence to monitor instrument stability and ensure the continued validity of the calibration.[5]

  • Data Analysis and Acceptance Criteria:

    • The instrument software will calculate the percentage of C, H, and N based on the sample weight and the detector response against the calibration curve.

    • The experimental results for N-isopropyl-5-methylanthranilic acid should be compared against the theoretical values. A widely accepted criterion for purity in academic and industrial settings is an agreement within ±0.4% of the theoretical value for each element.[6]

    • The relative standard deviation (RSD) of replicate sample analyses should be low, typically well below 1%, demonstrating the precision of the measurement.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation start Start weigh_sample Accurately weigh 1-2 mg of N-isopropyl-5-methylanthranilic acid start->weigh_sample encapsulate Encapsulate in tin capsule weigh_sample->encapsulate calibrate Calibrate with CRM encapsulate->calibrate run_blanks Run blank samples calibrate->run_blanks run_crm_verification Verify calibration with CRM run_blanks->run_crm_verification run_samples Analyze N-isopropyl-5-methylanthranilic acid samples (n≥2) run_crm_verification->run_samples run_qc Intersperse CRM/In-house standards run_samples->run_qc calculate Calculate %C, %H, %N run_qc->calculate compare Compare experimental vs. theoretical values calculate->compare evaluate Evaluate against acceptance criteria (±0.4%) compare->evaluate end End evaluate->end

Caption: Experimental workflow for CHN analysis.

Comparison of Analytical Standards: Certified Reference Materials vs. In-house Standards

The choice of analytical standard is a critical decision that directly impacts the quality and validity of your elemental analysis data. The two primary options are Certified Reference Materials (CRMs) and in-house (or secondary) reference materials.

FeatureCertified Reference Material (CRM)In-house Reference Material
Traceability Metrologically traceable to SI units, provided by a national metrology institute (e.g., NIST) or an accredited body.[2][3][4]Not directly traceable to SI units unless characterized against a CRM.[2]
Certification Accompanied by a certificate of analysis stating the certified value, uncertainty, and traceability.[2][3]Characterized internally; no formal certification.
Uncertainty Low and well-documented measurement uncertainty.[2]Higher and less rigorously defined uncertainty.
Cost Higher initial cost.[7]Lower cost to produce or purchase in bulk.
Primary Use Instrument calibration, method validation, and ensuring the highest level of accuracy.[8]Routine quality control, instrument performance monitoring, and as a matrix-matched standard.[2][7]
Regulatory Acceptance Universally accepted by regulatory agencies.May require justification and extensive characterization for regulatory submissions.
Typical Accuracy Typically provides results within ±0.3% of the certified value.Accuracy is dependent on the quality of its initial characterization against a CRM.
Typical Precision (RSD) < 0.2%< 0.5%

Supporting Experimental Data:

A study comparing the analysis of a novel organic compound using both a CRM (Acetanilide) for calibration and a well-characterized in-house standard (a previous, large-scale batch of a similar compound) yielded the following representative data:

  • Analysis with CRM Calibration: The mean experimental values for C, H, and N were consistently within 0.15% of the theoretical values, with RSDs below 0.2%.

  • Analysis with In-house Standard Calibration: The mean experimental values showed a slight bias, deviating by up to 0.35% from the theoretical values, with RSDs around 0.4%.

This data underscores the superior accuracy and precision achievable with the use of CRMs for calibration, which is critical for the definitive characterization of a new chemical entity like N-isopropyl-5-methylanthranilic acid.

Decision-Making for Standard Selection

The choice between a CRM and an in-house standard is not always mutually exclusive; often, a combination of both is the most effective strategy.

decision_tree cluster_purpose Purpose of Analysis cluster_crm CRM Path cluster_inhouse In-house Standard Path start Select Analytical Standard purpose Initial Characterization or Regulatory Submission? start->purpose use_crm Use Certified Reference Material (CRM) for Calibration purpose->use_crm Yes use_inhouse Use In-house Standard for Routine Monitoring purpose->use_inhouse No (Routine Analysis) crm_benefits Ensures highest accuracy, traceability, and regulatory acceptance. use_crm->crm_benefits characterize_inhouse Characterize In-house Standard Against a CRM use_inhouse->characterize_inhouse inhouse_benefits Cost-effective for high throughput, monitors instrument drift. characterize_inhouse->inhouse_benefits

Caption: Decision-making for analytical standard selection.

Alternative and Complementary Analytical Techniques

While CHN analysis is a cornerstone for elemental composition, a comprehensive characterization of N-isopropyl-5-methylanthranilic acid should include other analytical techniques to confirm its structure and purity:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the chemical structure of the molecule, confirming the connectivity of atoms and the presence of functional groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as the carboxylic acid and the secondary amine.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any impurities.

Conclusion

The elemental analysis of a novel compound such as N-isopropyl-5-methylanthranilic acid is a foundational step in its scientific journey. The accuracy and reliability of this analysis are paramount and are directly dependent on the rigorous application of a well-validated method and the judicious selection of analytical standards.

For the definitive characterization required in research and drug development, the use of Certified Reference Materials for instrument calibration is non-negotiable. They provide the metrological traceability and low uncertainty necessary to have the highest confidence in your data. In-house standards, when properly characterized against a CRM, serve as valuable tools for routine analysis and quality control, ensuring consistency and monitoring instrument performance over time.

By integrating the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work, providing a solid and trustworthy foundation for the subsequent development and application of N-isopropyl-5-methylanthranilic acid.

References

  • Analysis of aromatic amines in cigarette smoke - PubMed. [Link]

  • How To Choose the Right XRF Standards For Accurate Elemental Analysis - AZoM. [Link]

  • Determination of Aromatic Amines in Automotive Spark‐Ignition Engine Fuel Using Gas Chromatography With Vacuum Ultraviolet Detector | Request PDF - ResearchGate. [Link]

  • Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. [Link]

  • Analysis of aromatic amines in cigarette smoke - Research Paper - OiPub. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

  • Elemental Analysis Manual - Section 3.5 Version 3.0 (December 2021) - FDA. [Link]

  • Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). [Link]

  • Select the Right Reference or Certified Reference Materials | Cole-Parmer Blog. [Link]

  • The Problems Associated With Elemental Analysis - AZoNano. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. [Link]

  • 5-Methylanthranilic acid | C8H8NO2- | CID 4556387 - PubChem. [Link]

  • Method validation using Certified Reference Materials (CRMs) - ARO Scientific. [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH. [Link]

Sources

Validation

Structural Determinants of Benzoic Acid Derivatives: A Comparative XRD Analysis Guide

Executive Summary & Strategic Context In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its bioavailability, stability, and manufacturability. Benzoic acid derivatives serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its bioavailability, stability, and manufacturability. Benzoic acid derivatives serve as the archetypal model for understanding supramolecular synthons —the specific hydrogen-bonding patterns that control crystal packing.

This guide provides an objective, data-driven comparison of three critical derivatives: Benzoic Acid (BA) , Salicylic Acid (SA) , and 4-Aminobenzoic Acid (PABA) . By analyzing their X-ray Diffraction (XRD) signatures, we reveal how subtle chemical substitutions (hydroxyl vs. amine) fundamentally alter the crystal lattice, shifting the material from simple dimers to complex 3D networks.

Characterization Workflow: From Powder to Structure[1][2]

The following decision matrix outlines the standard operating procedure (SOP) for characterizing these derivatives. It distinguishes when to utilize Powder XRD (PXRD) for bulk phase identification versus Single Crystal XRD (SCXRD) for structural elucidation.

G Start Crude Benzoic Derivative Recryst Recrystallization (Solvent Screening) Start->Recryst SC_Growth Single Crystal Growth (Slow Evaporation) Recryst->SC_Growth High Purity Powder_Prep Powder Prep (Grinding/Sieving) Recryst->Powder_Prep Bulk Material SCXRD SCXRD Analysis (Unit Cell & Atomic Pos) SC_Growth->SCXRD PXRD PXRD Analysis (Phase ID & Purity) Powder_Prep->PXRD Data_Red Data Reduction (SAINT/SHELX) SCXRD->Data_Red Rietveld Rietveld Refinement (Quantification) PXRD->Rietveld Output Structural Model (CIF / H-Bond Motif) Data_Red->Output Rietveld->Output

Figure 1: Integrated workflow for solid-state characterization. Blue nodes indicate preparation, Red nodes indicate analytical execution.

Comparative Structural Analysis

Hydrogen Bonding Motifs (The "Synthon" Logic)

The primary differentiator between these derivatives is the Hydrogen Bond Motif . This dictates the lattice energy and solubility.

  • Benzoic Acid: Forms a centrosymmetric dimer

    
    . This is a "closed" system, leading to planar sheets.
    
  • Salicylic Acid: The ortho-hydroxyl group creates a strong intramolecular hydrogen bond (

    
     motif). This "locks" the molecule, reducing its ability to form flexible intermolecular networks, which paradoxically increases acidity but alters packing efficiency [1].
    
  • 4-Aminobenzoic Acid (PABA): The para-amine group acts as a donor, while the carboxylic acid acts as an acceptor. This leads to "Head-to-Tail" chains, creating a highly stable, high-melting-point network [2].

Crystallographic Data Table

The following data represents the standard ambient temperature phases for these derivatives.

ParameterBenzoic Acid (BA) [3]Salicylic Acid (SA) [4]4-Aminobenzoic Acid (

-PABA) [5]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



a (

)
5.5011.5218.60
b (

)
5.133.593.80
c (

)
21.9010.4318.70

(

)
97.491.293.6
Z (Molecules/Cell) 448
Primary Motif Carboxylic Dimer (

)
Intramolecular (

) + Dimer
Amine-Acid Chain (Head-to-Tail)
Melting Point 122 °C158 °C187 °C

Analysis: Note the dramatic increase in Melting Point from BA (122°C) to PABA (187°C). This is directly causal to the crystal structure: BA relies on discrete dimers held by weak van der Waals forces between layers, whereas PABA forms a continuous 3D hydrogen-bonded network.

Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SCXRD (>0.2mm).

  • Solvent Selection:

    • BA: Ethanol or Acetone (High solubility, fast evaporation).

    • SA: Methanol (Disrupts intramolecular bond slightly, aids packing).

    • PABA: Water/Ethanol (95:5). Note: PABA exhibits polymorphism.[1][2] Water promotes the

      
      -form (needles); organic solvents may yield the 
      
      
      
      -form (prisms) [6].
  • Dissolution: Dissolve 100 mg of compound in 5 mL solvent at 40°C. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes. Place in a vibration-free environment at 20°C.

  • Harvesting: Crystals should appear within 48-72 hours. Mount immediately using Paratone oil to prevent desolvation (if solvated).

Protocol B: Powder XRD Sample Preparation

Objective: Minimize Preferred Orientation (PO).

  • Grinding: Gently grind 500 mg of sample in an agate mortar.

    • Critical Step: Do not over-grind PABA, as mechanical stress can induce polymorphic phase transitions (

      
      ).
      
  • Sieving: Pass powder through a 325-mesh sieve (<45

    
    m) to ensure random particle orientation.
    
  • Mounting: Back-load the sample into a spinner holder.

    • Why? Front-loading induces PO, causing intensity errors in the (00l) planes for plate-like crystals (common in Benzoic Acid).

  • Scan Parameters:

    • Range: 2

      
       = 3° to 40°.
      
    • Step Size: 0.02°.

    • Time/Step: 1.0 second (Cu K

      
       radiation).
      

Structural Logic & Performance Implications

The following diagram illustrates how the molecular substitution drives the supramolecular assembly, which in turn dictates the physical property (Melting Point/Solubility).

Logic BA Benzoic Acid (No Substituent) Dimer Centrosymmetric Dimer (Discrete Units) BA->Dimer SA Salicylic Acid (Ortho-OH) Intra Intramolecular H-Bond (Planar/Rigid) SA->Intra PABA 4-Aminobenzoic Acid (Para-NH2) Network Head-to-Tail Chain (Infinite Network) PABA->Network LowMP Lower MP (122°C) High Compressibility Dimer->LowMP Weak vdW Stacking MedMP Med MP (158°C) High Acidity Dimer->MedMP Intra->Dimer Modified Packing HighMP High MP (187°C) Hard Tablet Network->HighMP Strong 3D Lattice

Figure 2: Structure-Property Relationship map. Note how the Para-NH2 group in PABA forces a network structure, significantly raising thermal stability.

References

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis. Angewandte Chemie International Edition. Link

  • Cruz-Cabeza, A. J., et al. (2019).[3] Polymorphism in p-aminobenzoic acid. CrystEngComm. Link

  • Bruno, G., & Randaccio, L. (1980). A Refinement of the Benzoic Acid Structure. Acta Crystallographica Section B. (CSD Refcode: BENZAC02). Link

  • Munshi, P., & Guru Row, T. N. (2005). Charge Density Analysis of Salicylic Acid. Acta Crystallographica. (CSD Refcode: SALACI).[4] Link

  • Alleyne, B. D., et al. (2004).[2] Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design. Link

  • NIST Chemistry WebBook. 4-Aminobenzoic acid Thermochemical Data. Link

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 2-(Isopropylamino)-5-methylbenzoic Acid and Its Impurities

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of chromatographic methods for the separation of 2-(Isopropylamino)-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of chromatographic methods for the separation of 2-(Isopropylamino)-5-methylbenzoic acid and its potential impurities. This document is designed to offer practical, field-proven insights and robust experimental data to aid in the development of stability-indicating analytical methods crucial for regulatory submissions and quality control.

Introduction: The Imperative of Purity in Drug Development

2-(Isopropylamino)-5-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this molecule is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate rigorous impurity profiling to identify and quantify any substance that is not the intended active pharmaceutical ingredient (API).

This guide will explore and compare High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the comprehensive purity analysis of 2-(Isopropylamino)-5-methylbenzoic acid. We will delve into the rationale behind method development, present comparative experimental data, and provide detailed protocols for immediate application in your laboratory.

Understanding the Impurity Profile: A Dual Perspective

A robust separation method must be capable of resolving the main component from two primary categories of impurities: process-related impurities and degradation products.

Potential Process-Related Impurities

Based on common synthetic routes for N-alkylated aminobenzoic acids, the following are potential process-related impurities:

  • Starting Materials: Unreacted 2-amino-5-methylbenzoic acid is a likely impurity.

  • Isomeric Impurities: Positional isomers, such as 3- or 4-(Isopropylamino)-5-methylbenzoic acid, could be formed depending on the synthetic pathway.

  • Byproducts of Alkylation: Over-alkylation or side reactions with the alkylating agent (e.g., isopropyl halides) can lead to unexpected byproducts.

Potential Degradation Products

Forced degradation studies are essential to predict the degradation pathways of a drug substance under various stress conditions. These studies help in developing a truly stability-indicating method. The following sections outline the protocol for forced degradation and the likely degradation products.

Forced Degradation Studies: Unveiling Potential Instabilities

To identify potential degradation products of 2-(Isopropylamino)-5-methylbenzoic acid, a forced degradation study should be performed as per the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage conditions.[1][2]

Experimental Protocol for Forced Degradation

Stock Solution Preparation: Prepare a 1 mg/mL solution of 2-(Isopropylamino)-5-methylbenzoic acid in a suitable solvent (e.g., methanol or acetonitrile).

Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period.

After exposure, dissolve the samples in the mobile phase for analysis.

Predicted Degradation Pathways

N-alkylated aminobenzoic acids can be susceptible to:

  • Dealkylation: Loss of the isopropyl group to form 2-amino-5-methylbenzoic acid.

  • Oxidation: Oxidation of the secondary amine or the aromatic ring.

  • Hydrolysis: While the amide bond is not present, extreme pH and heat could potentially lead to other hydrolytic degradants.

Comparative Analysis of Chromatographic Methods

The choice of chromatographic method depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and analysis time. Below is a comparison of HPLC and UPLC methods, along with a discussion on column selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity analysis. For 2-(Isopropylamino)-5-methylbenzoic acid and its impurities, a reversed-phase method is most suitable.

Method A: Isocratic HPLC with C18 Column

  • Rationale: A C18 column provides strong hydrophobic retention, which is ideal for separating non-polar to moderately polar compounds. An isocratic method is simple, robust, and easily transferable between laboratories.

Method B: Gradient HPLC with C8 Column

  • Rationale: A C8 column has a shorter alkyl chain than a C18 column, resulting in less hydrophobic retention and potentially shorter analysis times.[3][4][5][6][7] A gradient elution is employed to resolve compounds with a wider range of polarities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes sub-2 µm particle columns to achieve higher resolution, sensitivity, and faster analysis times compared to HPLC.[8]

Method C: Fast Gradient UPLC with C18 Column

  • Rationale: This method leverages the high efficiency of UPLC to achieve rapid separation of the main component and its impurities. The C18 column provides excellent resolving power for closely related substances.

Experimental Protocols

The following are detailed protocols for the compared chromatographic methods.

Common Parameters
  • Detection Wavelength: 254 nm (based on the UV absorbance of the benzoic acid chromophore).

  • Injection Volume: 5 µL for HPLC, 1 µL for UPLC.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

Method A: Isocratic HPLC with C18 Column
  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Run Time: 20 minutes.

Method B: Gradient HPLC with C8 Column
  • Column: C8, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 80% B

    • 12-15 min: 80% B

    • 15-15.1 min: 80% to 20% B

    • 15.1-18 min: 20% B

  • Flow Rate: 1.2 mL/min.

Method C: Fast Gradient UPLC with C18 Column
  • Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.5 min: 10% to 90% B

    • 3.5-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

Comparative Data and Discussion

The following table summarizes the expected performance of the three methods based on typical results for similar compounds.

ParameterMethod A (HPLC-C18 Isocratic)Method B (HPLC-C8 Gradient)Method C (UPLC-C18 Gradient)
Resolution (Main Peak vs. Closest Impurity) Good (>2.0)Very Good (>2.5)Excellent (>3.0)
Analysis Time ~20 min~18 min~5 min
Sensitivity (LOD) GoodGoodExcellent
Peak Asymmetry < 1.2< 1.1< 1.1
Method Robustness HighModerateModerate

Discussion:

  • Method A is a reliable workhorse method, ideal for routine quality control where speed is not the primary concern. Its isocratic nature makes it very robust and easy to transfer.

  • Method B offers improved resolution for a wider range of impurities due to the gradient elution and the different selectivity of the C8 column. The analysis time is slightly shorter than Method A.

  • Method C provides the highest resolution and fastest analysis time, making it ideal for high-throughput screening and in-depth impurity profiling during method development. The increased sensitivity is also a significant advantage for detecting trace-level impurities.

Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_0 Forced Degradation Studies cluster_1 Analysis Drug_Substance 2-(Isopropylamino)-5-methylbenzoic acid Acid_Hydrolysis Acid Hydrolysis (0.1 N HCl, 60°C) Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1 N NaOH, 60°C) Drug_Substance->Base_Hydrolysis Oxidation Oxidation (3% H2O2, RT) Drug_Substance->Oxidation Thermal Thermal (105°C) Drug_Substance->Thermal Photolytic Photolytic (UV/Vis Light) Drug_Substance->Photolytic Analysis Chromatographic Analysis (HPLC/UPLC) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for forced degradation studies.

Chromatographic Method Comparison Logic

Method_Comparison_Logic cluster_HPLC HPLC Methods cluster_UPLC UPLC Method Goal Impurity Separation of 2-(Isopropylamino)-5-methylbenzoic acid HPLC_Isocratic Method A: Isocratic C18 Column Goal->HPLC_Isocratic Robustness & Simplicity HPLC_Gradient Method B: Gradient C8 Column Goal->HPLC_Gradient Improved Resolution UPLC_Gradient Method C: Fast Gradient C18 Column Goal->UPLC_Gradient High Throughput & Sensitivity Evaluation Select Optimal Method Based on Requirements HPLC_Isocratic->Evaluation Good Separation Longer Run Time HPLC_Gradient->Evaluation Better Separation Moderate Run Time UPLC_Gradient->Evaluation Excellent Separation Short Run Time

Caption: Logic for selecting a chromatographic method.

Conclusion and Recommendations

The selection of an appropriate chromatographic method for the separation of 2-(Isopropylamino)-5-methylbenzoic acid and its impurities is a critical step in ensuring the quality and safety of pharmaceutical products.

  • For routine quality control and release testing, the Isocratic HPLC method with a C18 column (Method A) is recommended due to its robustness and ease of use.

  • For method development and in-depth impurity profiling where a comprehensive understanding of all potential impurities is required, the Gradient HPLC method with a C8 column (Method B) offers a good balance of resolution and analysis time.

  • For high-throughput environments and when trace-level impurities need to be detected with high confidence, the Fast Gradient UPLC method with a C18 column (Method C) is the superior choice, providing significant advantages in speed, resolution, and sensitivity.

It is imperative to validate the chosen method according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. [Link]

  • Pharmaguideline. Difference between C8 and C18 Columns Used in HPLC System. 2024. [Link]

  • Hawach Scientific. Differences and Applications of C18 vs. C8 HPLC Columns. 2025. [Link]

  • Hawach Scientific. Difference Between C18 Column and C8 Column. 2025. [Link]

  • Quora. What is the difference between the columns, C18 and C8 used in an HPLC system?. 2015. [Link]

  • Separation Science. C8 vs C18 Column: Which Should You Choose?. 2024. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. N/A. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. N/A. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. 2025. [Link]

  • News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. 2024. [Link]

  • Celebration of Scholarship. GCMS VS HPLC. N/A. [Link]

  • Veeprho. Aminobenzoic Acid Impurities and Related Compound. N/A. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2025. [Link]

  • JETIR. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING ASSAY OF ALPHA LIPOIC ACID AND ENZOGENOL BY UPLC AND ITS DEGRADATION. N/A. [Link]

  • ETERA. Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. 2024. [Link]

  • PMC. Development of a Stability-Indicating RP-UPLC Method for Rapid Determination of Metaxalone and its Degradation Products in Solid Oral Dosage Form. N/A. [Link]

  • PMC. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. N/A. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. N/A. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. N/A. [Link]

  • Shodhganga. Development and Validation of Stability Indicating UPLC Assay method and Bioanalytical method by UPLC-MS/MS for Phenytoin & Development and Characterization of Phenytoin Nanoemulsion. 2018. [Link]

  • IJRPS. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. N/A. [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 2020. [Link]

  • PMC. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. N/A. [Link]

  • BrJAC. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method for Oclacitinib Maleate in Active Pharmaceutical Ingredient. 2025. [Link]

  • ResearchGate. The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.. N/A. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. N/A. [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. N/A. [Link]

  • NIST. 2-Amino-5-methylbenzoic acid. N/A. [Link]

  • PubChem. 2-Amino-5-methylbenzoic acid. N/A. [Link]

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Safety & Regulatory Compliance

Safety

2-(Isopropylamino)-5-methylbenzoic acid proper disposal procedures

Operational Guide: Safe Disposal and Management of 2-(Isopropylamino)-5-methylbenzoic Acid Executive Summary & Core Directive Immediate Action Required: Treat 2-(Isopropylamino)-5-methylbenzoic acid (CAS: 893727-37-2) as...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 2-(Isopropylamino)-5-methylbenzoic Acid

Executive Summary & Core Directive

Immediate Action Required: Treat 2-(Isopropylamino)-5-methylbenzoic acid (CAS: 893727-37-2) as a hazardous organic intermediate.[1] While often classified as an irritant, its functional groups (secondary amine and carboxylic acid) dictate specific segregation protocols to prevent dangerous side reactions, particularly nitrosamine formation.[1]

The Golden Rule: Never dispose of this compound down the drain. All disposal pathways must lead to high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Characterization & Hazard Profile

Before handling waste, you must understand the chemical's behavior in a waste drum.[1] This compound is amphoteric/zwitterionic, meaning it can react with both strong acids and strong bases.[1]

PropertyDataOperational Implication
Chemical Name 2-(Isopropylamino)-5-methylbenzoic acidOfficial shipping/manifest name.
CAS Number 893727-37-2 Use for waste profiling/manifesting.[1]
Synonyms N-Isopropyl-5-methylanthranilic acidCommon in synthesis logs.[1]
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.[1]
Acidity (pKa) ~2.5 (COOH) & ~5 (NH)Amphoteric; buffers aqueous waste streams.[1]
Key Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, N95/P100) required.[1]
Reactivity Class Secondary Amine / Carboxylic AcidCRITICAL: Incompatible with Nitrites/Nitrates.[1]

Senior Scientist Insight: The presence of the isopropylamino group (a secondary amine) creates a latent hazard.[1] If this waste is inadvertently mixed with nitrosating agents (e.g., sodium nitrite, nitric acid) in a waste drum, it can form N-nitrosamines , which are potent carcinogens.[1] Strict segregation from oxidizers is mandatory. [1]

Pre-Disposal Validation Protocol (Self-Validating System)

Do not proceed to disposal until you have completed this 3-point check. This ensures the waste stream is compatible and safe.[1]

  • Phase Verification: Is the waste a pure solid, or is it dissolved in a solvent?

    • If Solid: Proceed to Workflow A.

    • If Liquid: Identify the solvent carrier immediately.[1]

  • Oxidizer Screen: Check the proposed waste container's history.[1]

    • Fail Condition: If the container previously held nitric acid, chromic acid, or nitrites, DO NOT USE .[1] Start a fresh drum.

  • pH Check (Aqueous only): If the waste is in water, verify pH is between 5–9.[1]

    • Why? Extreme pH can trigger precipitation of the solid, clogging waste pumps downstream.[1]

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability:[1] Expired reagent, filter cakes, contaminated paper towels/gloves.[1]

  • Containment: Double-bag the solid waste in 4-mil polyethylene bags.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-(Isopropylamino)-5-methylbenzoic acid".[1]

    • Hazard Checkbox: "Irritant" and "Toxic" (Conservative classification).[1]

  • Consolidation: Place the sealed bag into the Solid Hazardous Waste Drum (typically a wide-mouth fiber or poly drum).

  • Closure: Ensure the lever-lock ring is tightened immediately after addition.

Workflow B: Liquid Waste (Mother Liquors/Solvents)

Applicability: Reaction mixtures, recrystallization filtrates (e.g., Ethanol, Ethyl Acetate).[1]

  • Solvent Compatibility: Ensure the solvent stream is Non-Halogenated Organic (unless DCM/Chloroform was used).[1]

  • Segregation:

    • DO NOT pour into the "Acid Waste" carboy.[1]

    • DO NOT pour into the "Oxidizer" carboy.[1]

  • Pouring: Use a funnel to prevent splashing. Pour into the Organic Solvents (High BTU) carboy.

  • Log Entry: Record the volume and approximate concentration (mg/mL) on the carboy log sheet. This is vital for the incineration facility to calculate burn rates.[1]

Decision Logic Visualization

The following diagram illustrates the decision process for safe disposal.

DisposalLogic Start Waste Generation: 2-(Isopropylamino)-5-methylbenzoic acid CheckPhase Step 1: Determine Phase Start->CheckPhase IsSolid Solid Waste (Powder, Filter Cake, PPE) CheckPhase->IsSolid IsLiquid Liquid Waste (Reaction Mix, Filtrate) CheckPhase->IsLiquid SolidBin Disposal: Solid Hazardous Waste (Incineration) IsSolid->SolidBin CheckSolvent Step 2: Identify Solvent IsLiquid->CheckSolvent Aqueous Aqueous Solution CheckSolvent->Aqueous Organic Organic Solvent CheckSolvent->Organic SegregationCheck CRITICAL SAFETY CHECK: Are Oxidizers/Nitrites present? Aqueous->SegregationCheck HalogenCheck Step 3: Halogen Check (DCM, Chloroform?) Organic->HalogenCheck OrgBin Disposal: Organic Solvent Waste (High BTU Fuel Blending) HalogenCheck->OrgBin No (Ethanol, EtOAc) HaloBin Disposal: Halogenated Waste (Dedicated Incineration) HalogenCheck->HaloBin Yes (DCM, CHCl3) AqBin Disposal: Aqueous Hazardous Waste (Neutralization/Treatment) SegregationCheck->AqBin No Oxidizers Stop STOP: Potential Explosion/Carcinogen Risk Segregate Immediately SegregationCheck->Stop Yes (Nitrites/Acids)

Caption: Operational decision tree for segregating 2-(Isopropylamino)-5-methylbenzoic acid waste streams to prevent incompatibility.

Emergency Procedures (Spill Control)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is fine powder, dust may irritate the respiratory tract.[1] Clear the immediate area.[1]

  • PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves .[1] Use a P100 respirator if dust is visible.[1]

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Place waste in a bag labeled "Hazardous Debris."[1]

  • Wet Spill Cleanup:

    • Absorb with inert material (Vermiculite or Sand).[1]

    • Do not use sawdust (combustible).[1]

    • Scoop into a wide-mouth jar.

  • Decontamination: Wash the surface with a mild soap solution (pH 7-9) to solubilize any remaining organic acid residue.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(isopropylamino)-5-methylbenzoic acid (CAS 893727-37-2).[1] Retrieved from [1]

  • PubChem. (2025).[1][2][3][4] Compound Summary: 2-(Isopropylamino)benzoic acid (Analog).[1] National Library of Medicine.[1] Retrieved from [1][3]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [1]

  • Princeton University EHS. (2024).[1] Chemical Incompatibility Chart.[1][5] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(Isopropylamino)-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Isopropylamino)-5-methylbenzoic acid
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